molecular formula C17H20FN3O3 B3415265 Pefloxacin-d5 CAS No. 1228182-51-1

Pefloxacin-d5

Cat. No.: B3415265
CAS No.: 1228182-51-1
M. Wt: 338.39 g/mol
InChI Key: FHFYDNQZQSQIAI-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefloxacin is a quinolone that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6 and 7 by ethyl, carboxy, fluorine, and 4-methylpiperazin-1-yl groups, respectively. It has a role as an antiinfective agent, a DNA synthesis inhibitor and an antibacterial drug. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a quinolone antibiotic, a fluoroquinolone antibiotic and a monocarboxylic acid.
A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.
Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. Pefloxacin inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i1D3,3D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYDNQZQSQIAI-WNWXXORZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746834
Record name 1-(~2~H_5_)Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-51-1
Record name 1-(~2~H_5_)Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pefloxacin-d5: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Stable isotope-labeled compounds like this compound are essential internal standards for quantitative analysis in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in mass spectrometry-based assays.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3-chloro-4-fluoroaminobenzene. The overall yield for this process has been reported to be 36.0%.[3]

A key step in the synthesis is the introduction of the deuterated ethyl group using iodoethane-d5. The general synthetic route is outlined below.[3]

Synthetic Pathway

Synthesis_Pathway A 3-chloro-4-fluoroaminobenzene B Cyclization Intermediate A->B Cyclization C Ethylated Intermediate-d5 B->C Ethylation D This compound C->D Hydrolysis & Substitution reagent1 Diethyl ethoxymethylmalonate (EMME) reagent1->B reagent2 Iodoethane-d5 reagent2->C reagent3 Methyl piperazine reagent3->D

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

While a detailed, step-by-step protocol is not publicly available, the synthesis can be described in three main stages based on the literature[3]:

  • Cyclization: The process begins with the cyclization of 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylmalonate (EMME) to form the quinolone ring structure.

  • Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group at the N1 position of the quinolone ring.

  • Hydrolysis and Substitution: Finally, the resulting ethylated intermediate undergoes hydrolysis and substitution with methyl piperazine to yield this compound.[3]

Characterization of this compound

The characterization of synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Pefloxacin_d5 Synthesized this compound NMR NMR Spectroscopy (1H, 13C) Pefloxacin_d5->NMR MS Mass Spectrometry Pefloxacin_d5->MS HPLC HPLC Analysis Pefloxacin_d5->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Isotopic Isotopic Abundance MS->Isotopic Purity Chemical Purity HPLC->Purity

Caption: General workflow for the characterization of this compound.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): ESI-MS is employed to determine the molecular weight of this compound and to assess its isotopic purity. The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 339.4, which is 5 units higher than that of unlabeled Pefloxacin (m/z 334.4), confirming the incorporation of five deuterium atoms. The isotopic abundance can be calculated from the relative intensities of the isotopic peaks.

High-Performance Liquid Chromatography (HPLC)

  • Reversed-Phase HPLC: This method is used to determine the chemical purity of the synthesized this compound. While a specific method for this compound is not detailed, a typical HPLC method for Pefloxacin can be adapted.

    • Column: A C18 reversed-phase column (e.g., Shim-pack CLC-ODS) is commonly used.[4][5]

    • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.025 M phosphoric acid) is a suitable mobile phase.[4][5] A common composition is acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9.[4]

    • Flow Rate: A flow rate of 1.0 mL/min is typically used.[4][5]

    • Detection: UV detection at a wavelength of approximately 275 nm is appropriate for Pefloxacin and its deuterated analog.[4]

Data Summary

The following tables summarize the available quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characteristics

ParameterValueReference
Overall Yield36.0%[3]
Chemical Purity (by HPLC)99.3%[3]
Isotopic Abundance99.6 atom% D[3]
Molecular FormulaC₁₇H₁₅D₅FN₃O₃[1]
Molecular Weight338.39 g/mol [1]

Table 2: HPLC Method Parameters for Pefloxacin (Adaptable for this compound)

ParameterConditionReference
ColumnShim-pack CLC-ODS (C18)[4]
Mobile PhaseAcetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9[4]
Flow Rate1.0 mL/min[4]
DetectionUV at 275 nm[4]
Retention Time (Pefloxacin)~5.1 min (under similar conditions)[5]

Table 3: Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Expected [M+H]⁺ (Pefloxacin)m/z 334.2
Expected [M+H]⁺ (this compound)m/z 339.4

References

Pefloxacin-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and practical application of Pefloxacin-d5 as an internal standard in quantitative analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Internal Standardization

In quantitative analysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, variability can be introduced at multiple stages of the analytical process. These stages include sample preparation (extraction), chromatographic separation, and detection (ionization in the mass spectrometer). The purpose of an internal standard (IS) is to compensate for these potential variations, thereby improving the accuracy and precision of the analytical method.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS applications.

Mechanism of Action as an Internal Standard:

This compound is the deuterium-labeled analog of Pefloxacin. The five deuterium atoms increase its mass by five atomic mass units, making it easily distinguishable from the unlabeled Pefloxacin by a mass spectrometer. However, its chemical and physical properties are nearly identical to those of Pefloxacin. This similarity ensures that this compound behaves in the same manner as Pefloxacin throughout the analytical process:

  • During Sample Preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

  • During Chromatography: this compound co-elutes with Pefloxacin, meaning they experience the same chromatographic conditions and potential for analyte loss on the column.

  • During Ionization: Both the analyte and the internal standard are subjected to the same ionization conditions in the mass spectrometer's source. Any suppression or enhancement of the ionization signal due to matrix effects will affect both compounds similarly.

By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and reliable results.

Experimental Protocol: Quantification of Pefloxacin in Human Plasma

The following is a representative experimental protocol for the quantification of Pefloxacin in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of fluoroquinolones in biological matrices.

2.1. Materials and Reagents

  • Pefloxacin standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2.2. Preparation of Stock and Working Solutions

  • Pefloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pefloxacin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Pefloxacin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2.4. Liquid Chromatography Conditions

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.5. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Pefloxacin: To be determined empiricallythis compound: To be determined empirically
Ion Source Temp. 500°C
Collision Gas Argon

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative performance data for a validated LC-MS/MS method for Pefloxacin using this compound as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Pefloxacin5 - 5000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low15< 15< 1585 - 115
Mid500< 15< 1585 - 115
High4000< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Pefloxacin> 8590 - 110
This compound> 8590 - 110

Visualizations

The following diagrams illustrate key aspects of the workflow and principles described in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Pefloxacin / this compound) ms->ratio quant Quantify Concentration ratio->quant

Caption: Experimental workflow for the quantification of Pefloxacin.

G cluster_process Analytical Process cluster_quant Quantification Analyte_in Analyte In Process Sample Prep & LC-MS/MS Analyte_in->Process Variable Loss IS_in Internal Standard In IS_in->Process Proportional Loss Analyte_out Analyte Out Process->Analyte_out IS_out Internal Standard Out Process->IS_out Ratio Ratio (Analyte / IS) Analyte_out->Ratio IS_out->Ratio Result Accurate Result Ratio->Result

Caption: Principle of internal standard correction for analytical variability.

Pefloxacin-d5: A Technical Guide to its Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Its primary utility lies in its role as an internal standard for the precise quantification of Pefloxacin in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. This guide details the analytical methodologies, experimental protocols, and key data associated with the use of this compound.

Core Applications of this compound

This compound serves as an invaluable tool in analytical chemistry and drug development due to its isotopic labeling. The deuterium atoms impart a higher mass to the molecule without significantly altering its chemical properties. This mass difference is the cornerstone of its application in mass spectrometry-based quantification methods.

The primary applications of this compound include:

  • Internal Standard in Bioanalytical Methods: this compound is the preferred internal standard for the quantification of Pefloxacin in biological samples such as plasma, serum, and urine.[1] Its similar extraction recovery and ionization efficiency to the unlabeled Pefloxacin compensate for variations during sample preparation and analysis, leading to highly accurate and precise results.

  • Pharmacokinetic Studies: Accurate determination of drug concentration over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound facilitates the reliable measurement of Pefloxacin concentrations in preclinical and clinical pharmacokinetic studies.[2]

  • Therapeutic Drug Monitoring (TDM): For antibiotics like Pefloxacin, maintaining an optimal therapeutic range is crucial for efficacy and to minimize toxicity. Analytical methods using this compound as an internal standard are essential for TDM, allowing for dose adjustments in individual patients.

  • Metabolic Research: While not its primary role, deuterated standards like this compound can be used in studies investigating the metabolic fate of Pefloxacin.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the analysis of Pefloxacin. While not all studies explicitly used this compound, the data is representative of the parameters achieved in validated analytical methods for Pefloxacin, which are directly applicable when using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Pefloxacin in Humans
ParameterValueReference
Elimination Half-Life (t½) 6.2 - 12.4 hours[1]
11.00 ± 2.64 h (first IV dose)[2]
13.93 ± 3.58 h (last IV dose)[2]
Total Body Clearance 148.5 ± 47.6 ml/min (first IV dose)[2]
106.9 ± 39.2 ml/min (last IV dose)[2]
Renal Clearance 7.47 ± 2.28 ml/min[2]
Maximum Plasma Concentration (Cmax) Varies with dose
Time to Maximum Plasma Concentration (Tmax) ~1 hour (oral administration)[2]
Bioavailability Complete[2]
Accumulation Ratio 1.37 ± 0.20 (repeated dosing)[2]
Table 2: Analytical Method Validation Parameters for Pefloxacin Quantification
ParameterMethodRangeLLOQPrecision (RSD%)Accuracy (%)Internal StandardReference
Linearity (r²) HPLC-UV0.05 - 10 mg/L0.05 mg/L< 13%< 13%Gatifloxacin[3][4]
Linearity (r²) HPLC-Fluorescence-50 ng/mLIntra-day: 1.3-4.4%, Inter-day: 1.1-5.9%-Acebutolol[5]
Linearity (r²) HPLC1.0–100 μg/mL----[6]
Linearity (r²) LC-MS/MS0.05–10 mg/L (Ciprofloxacin)-Within-day: 1.70-11.2%, Between-day: 0.290-5.30%Within-day: 90.0-109%, Between-day: 93.4-108%Deuterated Standards[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative bioanalytical method for the quantification of Pefloxacin in plasma using an internal standard.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from 3-chloro-4-fluoroaminobenzene. A key step involves the introduction of the deuterated ethyl group.

Protocol:

  • Cyclization: React 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylenemalonate (EMME) to form the quinolone ring structure.

  • Ethylation with Deuterated Reagent: React the intermediate from the previous step with iodoethane-d5 to introduce the deuterated ethyl group at the N-1 position of the quinolone ring.

  • Hydrolysis and Piperazine Addition: Hydrolyze the resulting ester and subsequently react with N-methylpiperazine to complete the this compound molecule.

  • Purification and Characterization: Purify the final product using appropriate chromatographic techniques. The structure and isotopic enrichment should be confirmed by NMR (¹H and ¹³C) and mass spectrometry. A chemical purity of >99% and an isotopic abundance of >99 atom% D are typically required for use as an internal standard.[8]

G A 3-chloro-4-fluoroaminobenzene C Cyclization A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Quinolone Intermediate C->D F Deuterated Ethylation D->F E Iodoethane-d5 E->F G Deuterated Intermediate F->G I Hydrolysis & Piperazine Addition G->I H N-methylpiperazine H->I J This compound I->J K Purification & Characterization J->K L Final Product (>99% purity, >99% isotopic abundance) K->L

Synthesis workflow for this compound.
Quantification of Pefloxacin in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of Pefloxacin in human plasma using a deuterated internal standard like this compound.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (this compound) at a known concentration.[3][4]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 1-10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Pefloxacin and this compound. The exact m/z values will depend on the specific instrument and fragmentation pattern.

  • Data Analysis: Quantify Pefloxacin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Human Plasma Sample (50 µL) B Add Methanol with this compound (200 µL) A->B C Vortex (30s) B->C D Centrifuge (10,000 x g, 10 min) C->D E Collect Supernatant D->E F Inject into HPLC E->F G C18 Reversed-Phase Separation F->G H Electrospray Ionization (Positive Mode) G->H I MRM Detection (Pefloxacin & this compound) H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Compare to Calibration Curve J->K L Quantify Pefloxacin Concentration K->L

Workflow for Pefloxacin quantification in plasma.

Signaling Pathways and Logical Relationships

While this compound itself does not directly interact with signaling pathways, its use is integral to studying the pharmacokinetics of Pefloxacin, which in turn influences its therapeutic effect on bacterial targets. The mechanism of action of fluoroquinolones like Pefloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

G cluster_0 Pharmacokinetics (Quantified using this compound) cluster_1 Mechanism of Action A Pefloxacin Administration B Absorption & Distribution A->B C Metabolism & Excretion B->C D Pefloxacin reaches bacterial target B->D Drug Concentration at Site of Action E Inhibition of DNA Gyrase & Topoisomerase IV D->E F Disruption of DNA Replication & Repair E->F G Bacterial Cell Death F->G

Relationship between Pharmacokinetics and Mechanism of Action.

This technical guide highlights the critical role of this compound in the accurate and precise quantification of Pefloxacin. The provided data and protocols serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development, enabling robust and reliable studies of this important antibiotic.

References

Pefloxacin-d5: An In-Depth Technical Guide to Metabolic Stability and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic stability and biotransformation pathways of Pefloxacin-d5, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. By leveraging established knowledge of Pefloxacin's metabolism and the principles of the kinetic isotope effect (KIE), this document offers insights into the anticipated metabolic profile of this compound. Detailed experimental protocols for conducting in vitro metabolic stability studies and elucidating metabolic pathways are provided to guide researchers in generating empirical data. This guide is intended to be an essential resource for scientists and professionals involved in the research and development of deuterated compounds.

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its therapeutic action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] The metabolism of Pefloxacin primarily occurs in the liver, with the main pathways being N-demethylation to form norfloxacin and N-oxidation to yield pefloxacin N-oxide.[2][3][4] The cytochrome P450 enzyme CYP1A2 has been identified as a key contributor to the N-demethylation of Pefloxacin.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery to enhance the metabolic stability of compounds.[5][6] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[7] Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered metabolite profile compared to their non-deuterated counterparts.[7][8]

Predicted Metabolic Stability of this compound

The primary metabolic pathways of Pefloxacin involve enzymatic reactions at the N-methyl group of the piperazine ring. The deuteration in this compound is anticipated to be at this metabolically active site. Therefore, a significant KIE is expected to influence its metabolic stability.

Table 1: Comparison of In Vitro Metabolic Stability Parameters for Pefloxacin and Predicted Parameters for this compound in Human Liver Microsomes

ParameterPefloxacin (Reported)This compound (Predicted)Rationale for Prediction
Half-Life (t1/2) ~11 hours (in vivo)[3][9]Longer than PefloxacinThe C-D bond at the N-methyl group is stronger than the C-H bond, leading to a slower rate of N-demethylation by CYP1A2 due to the kinetic isotope effect. This will likely result in a longer metabolic half-life.
Intrinsic Clearance (CLint) ModerateLower than PefloxacinA reduced rate of metabolism due to the KIE will result in a lower intrinsic clearance value.

Note: The values for Pefloxacin are based on in vivo human pharmacokinetic studies. In vitro values can vary depending on the experimental system. The predictions for this compound are qualitative and based on the established principles of the kinetic isotope effect. Experimental verification is required.

Metabolic Pathways

The established metabolic pathways for Pefloxacin are N-demethylation and N-oxidation. It is predicted that this compound will follow the same primary pathways, but the relative contribution of each pathway may be altered due to the KIE.

N-Demethylation Pathway

The N-demethylation of Pefloxacin to its active metabolite, norfloxacin, is a major metabolic route. In this compound, the deuterium atoms are located on the N-methyl group, the site of this metabolic transformation. The cleavage of the C-D bond is the rate-limiting step in this reaction, and therefore, this pathway is expected to be significantly slowed down.

N-Oxidation Pathway

The formation of Pefloxacin N-oxide is another key metabolic pathway. Since this transformation does not involve the cleavage of the C-D bonds in the deuterated methyl group, the KIE is not expected to have a direct and significant impact on the rate of this reaction.

Potential for Metabolic Shunting

With the N-demethylation pathway being inhibited by the KIE, it is plausible that a greater proportion of this compound will be metabolized through the N-oxidation pathway, a phenomenon known as metabolic shunting.

Pefloxacin_Metabolism Pefloxacin_d5 This compound Norfloxacin_d3 Norfloxacin-d3 Pefloxacin_d5->Norfloxacin_d3 N-Demethylation (CYP1A2) (Slower due to KIE) Pefloxacin_N_oxide_d5 This compound N-oxide Pefloxacin_d5->Pefloxacin_N_oxide_d5 N-Oxidation (Potentially increased due to metabolic shunting)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

To empirically determine the metabolic stability and pathways of this compound, the following detailed experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Pefloxacin (for comparison)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and Pefloxacin in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.

    • Add the test compound (this compound or Pefloxacin) to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume should be consistent across all wells.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells.

    • The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock Solutions (this compound, Pefloxacin) add_compound Add Test Compound prep_solutions->add_compound prep_microsomes Prepare Human Liver Microsome Suspension pre_warm Pre-warm Microsomes (37°C) prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH System prep_nadph->start_reaction pre_warm->add_compound add_compound->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Quench at Time Points with ACN + Internal Standard incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

Metabolite Identification and Pathway Elucidation

This protocol aims to identify the metabolites of this compound and compare the metabolite profile to that of Pefloxacin.

Materials:

  • Same as for the metabolic stability assay, with the addition of reference standards for predicted metabolites (e.g., Norfloxacin, Pefloxacin N-oxide) if available.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Perform a larger-scale incubation following the protocol for metabolic stability, but with a longer incubation time (e.g., 1-2 hours) to allow for sufficient metabolite formation.

    • Include control incubations without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Preparation:

    • Quench the reaction with cold acetonitrile.

    • Centrifuge to remove precipitated proteins.

    • Concentrate the supernatant if necessary.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any potential metabolites.

    • Use data-dependent scanning (e.g., MS/MS or MSE) to acquire fragmentation data for structural elucidation.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Look for predicted mass shifts corresponding to expected metabolic transformations (e.g., demethylation, oxidation).

    • Compare the retention times and fragmentation patterns of potential metabolites with those of reference standards, if available.

    • Compare the metabolite profiles of this compound and Pefloxacin to assess any differences in the relative abundance of metabolites, which could indicate metabolic shunting.

Conclusion

While direct experimental data on the metabolic stability of this compound is currently limited, a strong scientific basis exists to predict enhanced stability compared to its non-deuterated analogue. The kinetic isotope effect is expected to significantly reduce the rate of N-demethylation, potentially leading to a longer half-life, lower clearance, and a shift in metabolic pathways towards N-oxidation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these parameters. Such studies are crucial for understanding the pharmacokinetic profile of this compound and will be instrumental in its further development as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and standardize the investigation of this compound metabolism.

References

Spectroscopic Properties of Pefloxacin-d5: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Pefloxacin-d5, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quantification of this compound. This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Pefloxacin.

Introduction to Pefloxacin and its Deuterated Analog

Pefloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] this compound, with five deuterium atoms incorporated into the ethyl group at the N-1 position, is a stable isotope-labeled version of Pefloxacin. Its increased molecular weight allows for its use as an internal standard in mass spectrometry-based quantitative analyses, providing higher accuracy and precision.

Spectroscopic Data for Identification

The following sections detail the key spectroscopic data for the identification and characterization of this compound. Due to the limited availability of published spectra for this compound, this guide also includes data for unlabeled Pefloxacin for comparative purposes. A scientific paper has confirmed the characterization of this compound by 1H NMR, 13C NMR, HPLC, and MS, reporting a chemical purity of 99.3% and an isotopic abundance of 99.6 atom% D.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for Pefloxacin and this compound

PropertyPefloxacinThis compound
Molecular Formula C₁₇H₂₀FN₃O₃C₁₇H₁₅D₅FN₃O₃
Molecular Weight 333.36 g/mol 338.39 g/mol
Precursor Ion ([M+H]⁺) m/z 334.2m/z 339.2 (Expected)
Key Fragment Ions (m/z) 316.2, 70.1Expected to show similar fragmentation with a +5 Da shift for fragments containing the ethyl group.

Note: Fragmentation data for unlabeled Pefloxacin is derived from a Direct Analysis in Real Time (DART) tandem mass spectrometry method.[4]

The mass spectrum of this compound is expected to show a protonated molecule ([M+H]⁺) at m/z 339.2, which is 5 mass units higher than that of unlabeled Pefloxacin, corresponding to the five deuterium atoms. The fragmentation pattern is anticipated to be similar to that of Pefloxacin, with fragments containing the deuterated ethyl group exhibiting a corresponding mass shift. Common fragmentation pathways for fluoroquinolones involve the loss of water, carbon dioxide, and cleavage of the piperazine ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Pefloxacin ¹H NMR (ppm) This compound ¹H NMR (ppm) Pefloxacin ¹³C NMR (ppm) This compound ¹³C NMR (ppm)
Ethyl-CH₃ ~1.4 (t)~1.4 (s, residual protons)~15~14 (multiplet due to C-D coupling)
Ethyl-CH₂ ~4.4 (q)Absent~48Absent
Piperazine-CH₃ ~2.3 (s)~2.3 (s)~46~46
Piperazine-CH₂ ~2.5 (m), ~3.3 (m)~2.5 (m), ~3.3 (m)~50, ~55~50, ~55
Aromatic-H ~7.0-8.5 (m)~7.0-8.5 (m)~105-180~105-180
Quinolone-C=O --~177~177
Carboxyl-COOH ~15.0 (br s)~15.0 (br s)~167~167

Note: The chemical shifts for unlabeled Pefloxacin are approximate and based on general data for fluoroquinolones and published spectra of related compounds. The data for this compound are predicted based on the expected effects of deuteration. The most significant difference in the ¹H NMR spectrum of this compound compared to Pefloxacin will be the absence of the quartet corresponding to the ethyl-CH₂ protons and the change in the multiplicity of the ethyl-CH₃ signal. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a slight upfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of Pefloxacin. The absorption maxima are dependent on the solvent and pH.

Table 3: UV-Vis Absorption Data for Pefloxacin

Solvent/Condition λmax (nm)
Simulated Tear Fluid (pH 7.4)277
Complex with Fe(III) (pH 2.5)360[6]

The UV spectrum of this compound is expected to be identical to that of unlabeled Pefloxacin as deuteration does not significantly affect the electronic transitions.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Pefloxacin molecule.

Table 4: Characteristic IR Absorption Bands for Pefloxacin

Functional Group Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3400-2400 (broad)
C-H stretch (aromatic, aliphatic)3100-2850
C=O stretch (ketone)~1725
C=O stretch (carboxylic acid)~1620
C=C stretch (aromatic)~1600-1450
C-N stretch~1350-1000
C-F stretch~1250-1000

The IR spectrum of this compound will be very similar to that of unlabeled Pefloxacin. Minor shifts may be observed in the vibrational frequencies of the C-D bonds in the ethyl group compared to the C-H bonds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for the specific instrumentation and analytical requirements.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for identification and product ion scan for fragmentation analysis. For quantification, use Selected Reaction Monitoring (SRM) with transitions specific to this compound.

    • Collision Energy: Optimize to obtain characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent can affect the chemical shifts.[7]

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Referencing: Use the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay: 2-10 seconds.

    • Referencing: Use the solvent peak.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or buffer). Prepare a series of dilutions to the desired concentration range (e.g., 1-20 µg/mL).

  • Spectrophotometer: Use a calibrated UV-Vis spectrophotometer.

  • Measurement: Scan the absorbance from 200 to 400 nm to determine the λmax. For quantitative analysis, measure the absorbance at the predetermined λmax.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Visualization of Pefloxacin's Mechanism of Action

Pefloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis and replication ultimately leads to bacterial cell death. The following diagram illustrates this inhibitory pathway.

Pefloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription Pefloxacin This compound DNA_Gyrase DNA Gyrase (Relaxation of supercoiled DNA) Pefloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Decatenation of daughter chromosomes) Pefloxacin->Topoisomerase_IV Inhibits Replication_Fork Replication Fork Formation DNA_Gyrase->Replication_Fork Cell_Division Cell Division Topoisomerase_IV->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Identification

The following diagram outlines a logical workflow for the comprehensive spectroscopic identification of this compound in a research or quality control setting.

Identification_Workflow Sample This compound Sample MS Mass Spectrometry (LC-MS/MS) Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Purity & Quantification IR Infrared Spectroscopy Sample->IR Functional Group Analysis Data_Analysis Data Analysis and Comparison MS->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Identification Positive Identification Data_Analysis->Identification All data consistent

Caption: Workflow for this compound identification.

Conclusion

This technical guide provides a summary of the key spectroscopic properties of this compound essential for its identification and characterization. While specific, publicly available spectra for this compound are scarce, the information provided for the unlabeled compound, coupled with the predicted effects of deuteration, offers a solid foundation for analytical work. The experimental protocols and workflows presented herein should serve as a practical starting point for researchers and scientists working with this important internal standard. For definitive identification, it is recommended to obtain a certified reference standard of this compound with a comprehensive Certificate of Analysis.

References

An In-Depth Technical Guide to the Isotopic Labeling of Pefloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pefloxacin-d5, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Pefloxacin. Its primary application is as an internal standard in bioanalytical method development and validation, particularly for pharmacokinetic, therapeutic drug monitoring, and metabolic studies. The inclusion of five deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of Pefloxacin in complex biological matrices using mass spectrometry.

Core Concepts of Isotopic Labeling and Application

Isotopically labeled compounds, such as this compound, are indispensable tools in modern drug development and analytical chemistry. The key principle behind their use as internal standards is their near-identical physicochemical properties to the unlabeled analyte. This compound and Pefloxacin co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer source. This allows for the correction of variability that may occur during sample preparation, injection, and ionization, leading to more robust and reliable quantitative results.[1]

Synthesis and Characterization of this compound

The synthesis of this compound involves the introduction of a deuterated ethyl group at the N-1 position of the quinolone core. A common synthetic route starts with 3-chloro-4-fluoroaniline, which undergoes a series of reactions to construct the quinolone ring system, followed by the crucial alkylation step with a deuterated reagent and subsequent addition of the N-methylpiperazine moiety.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is achieved through a multi-step process.[2] The following is a generalized protocol based on established synthetic strategies for fluoroquinolones:

  • Step 1: Cyclization. 3-chloro-4-fluoroaminobenzene is reacted with diethyl ethoxymethylenemalonate (EMME) in a cyclization reaction to form the quinolone core.

  • Step 2: Deuterated Ethylation. The resulting intermediate is then alkylated using iodoethane-d5 (C2D5I) to introduce the deuterated ethyl group at the N-1 position of the quinolone ring, yielding ethylated this compound.[2]

  • Step 3: Hydrolysis and Amination. The ester is subsequently hydrolyzed, and 1-methylpiperazine is introduced at the C-7 position to yield the final product, this compound.[2]

The final product is then purified, typically by recrystallization, to achieve high chemical and isotopic purity.

Characterization Data

The synthesized this compound is rigorously characterized to confirm its identity, purity, and isotopic enrichment.

ParameterTypical Value/MethodReference
Chemical Purity ≥ 99.3% (determined by HPLC)[2]
Isotopic Purity ≥ 99.6 atom % D[2]
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[2]
Molecular Formula C₁₇H₁₅D₅FN₃O₃
Molecular Weight 338.39 g/mol
CAS Number 1228182-51-1

Application in Bioanalysis: Quantification of Pefloxacin

This compound is predominantly used as an internal standard for the quantification of Pefloxacin in biological samples, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Pefloxacin in Human Plasma

The following protocol outlines a typical LC-MS/MS method for the determination of Pefloxacin in human plasma using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube, and if necessary, dilute with the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.[3][4]

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is often employed.[3][4]

    • Column Temperature: Maintained at around 45°C.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: The specific precursor to product ion transitions for both Pefloxacin and this compound are monitored.

Quantitative Data for LC-MS/MS Analysis
ParameterPefloxacinThis compound (Internal Standard)
Precursor Ion (Q1) m/z 334.2339.2
Product Ion (Q3) m/z 316.2, 290.1, 247.1 (example transitions)321.2, 290.1, 247.1 (example transitions)
Collision Energy (CE) Optimized for each transitionOptimized for each transition
Linearity Range Typically in the ng/mL to µg/mL range in plasma-
Accuracy & Precision Intra- and inter-day precision <15%, accuracy within 85-115%-

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Mass Spectrometry Fragmentation

The fragmentation patterns of Pefloxacin and its deuterated analog are crucial for developing a selective MRM method. The primary fragmentation pathways involve losses from the piperazine ring and the quinolone core.

CompoundPrecursor Ion [M+H]⁺ (m/z)Common Fragment Ions (m/z)Probable Neutral Loss
Pefloxacin 334.2316.2H₂O (water)
290.1C₂H₄O (ethylene oxide) or C₂H₅N (ethylamine) from the piperazine ring
247.1C₄H₈N₂ (N-methylpiperazine)
This compound 339.2321.2H₂O (water)
290.1C₂D₅N (deuteroethylamine) from the piperazine ring, though fragmentation can lead to common non-deuterated fragments
247.1C₄H₃D₅N₂ (deuterated N-methylpiperazine) or other deuterated fragments

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Pefloxacin in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Spike with this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Pefloxacin / this compound) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Pefloxacin Concentration calibration_curve->quantification

Caption: Bioanalytical workflow for Pefloxacin quantification.

Logical Relationship of Internal Standard Function

The core principle of using a stable isotope-labeled internal standard is to ensure that any analytical variability affects both the analyte and the internal standard to the same extent, thus maintaining a constant ratio of their signals for a given concentration.

logical_relationship cluster_analyte Analyte (Pefloxacin) cluster_is Internal Standard (this compound) cluster_variability Sources of Analytical Variability pefloxacin Pefloxacin Signal ratio Peak Area Ratio (Pefloxacin / this compound) pefloxacin->ratio pefloxacin_d5 This compound Signal pefloxacin_d5->ratio sample_prep_var Sample Preparation (e.g., extraction loss) sample_prep_var->pefloxacin sample_prep_var->pefloxacin_d5 instrument_var Instrumental Variation (e.g., injection volume, ion suppression) instrument_var->pefloxacin instrument_var->pefloxacin_d5 result Accurate Quantification ratio->result

Caption: Principle of internal standard correction.

References

Pefloxacin-d5: A Technical Guide to Chemical Purity and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, or as a tool in mechanistic investigations.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters that ensure the accuracy and reliability of experimental results. The following tables summarize the available quantitative data from various commercial suppliers and literature sources.

Table 1: Chemical Purity of this compound

Source TypeReported Purity (%)Analytical Method(s)
Commercial Supplier A98Not Specified
Commercial Supplier B≥98.0Not Specified
Commercial Supplier C98.33Not Specified
Research Article[1]99.3HPLC, 1H NMR, 13C NMR, MS
Certificate of Analysis D>99.00HPLC, HNMR
Certificate of Analysis E>90Chromatographic Purity

Table 2: Isotopic Enrichment of this compound

Source TypeReported Isotopic EnrichmentAnalytical Method(s)
Research Article[1]99.6 atom% D1H NMR, 13C NMR, MS

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail generalized yet comprehensive experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques employed for the characterization of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for the analysis of Pefloxacin and is suitable for determining the chemical purity of this compound.[2][3][4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M phosphoric acid), with the pH adjusted to the acidic range (e.g., pH 2.9 with potassium hydroxide). A typical composition is 13:87 (v/v) acetonitrile:buffer.[2][3][5]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[2][3][5]

  • Detection: UV detection is performed at a wavelength of 277 nm.[4]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. For analysis of dosage forms, tablets are ground, dissolved in the mobile phase, and filtered through a 0.45 µm filter.[2][3]

  • Internal Standard: Acetaminophen can be used as an internal standard to improve quantitative accuracy.[2][3][5]

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. The chemical purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from a reference standard.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol provides a general procedure for determining the isotopic enrichment of deuterated compounds like this compound using high-resolution mass spectrometry (HRMS).[4][7]

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF) instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an LC system to separate it from any potential interferences.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d0) and deuterated (d5) Pefloxacin.

  • Data Analysis:

    • The theoretical isotopic distribution for Pefloxacin with natural abundance is calculated.

    • The theoretical isotopic distributions for this compound at various levels of deuterium enrichment are calculated.

    • The experimentally measured isotopic distribution of the this compound sample is obtained from the mass spectrum.

    • The measured distribution is compared to the calculated theoretical distributions to determine the percentage of each isotopologue (d0, d1, d2, d3, d4, d5).

    • The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides a powerful method for determining isotopic enrichment without the need for an identical, non-labeled standard.[2][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: A known amount of the this compound sample and a certified internal standard (with a known concentration and purity) are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR for Isotopic Purity:

    • Acquire a quantitative ¹H NMR spectrum.

    • The degree of deuteration can be estimated by comparing the integral of a proton signal in a non-deuterated position to the integral of a residual proton signal at a deuterated position. For this compound, the ethyl group is deuterated. The integral of the residual protons on the ethyl group can be compared to the integrals of aromatic or piperazine protons.

  • ²H NMR for Isotopic Abundance:

    • Acquire a quantitative ²H (Deuterium) NMR spectrum.[3]

    • The presence and integration of signals in the ²H spectrum directly confirm the positions and relative abundance of deuterium atoms in the molecule.[3]

    • By comparing the integral of the deuterium signals to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule in a ¹H spectrum), the absolute isotopic enrichment can be determined.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

G cluster_workflow Analytical Workflow for this compound Characterization Pefloxacin_d5 This compound Sample HPLC HPLC Analysis Pefloxacin_d5->HPLC MS Mass Spectrometry (HRMS) Pefloxacin_d5->MS NMR NMR Spectroscopy (¹H and ²H) Pefloxacin_d5->NMR Purity Chemical Purity (e.g., >98%) HPLC->Purity Enrichment Isotopic Enrichment (e.g., 99.6 atom% D) MS->Enrichment NMR->Enrichment

Caption: Workflow for the analytical characterization of this compound.

G cluster_moa Mechanism of Action of Pefloxacin Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Pefloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Pefloxacin->Topoisomerase_IV inhibits Replication_Fork Inhibition of DNA Replication and Transcription DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Simplified mechanism of action of Pefloxacin.[1][9][10][11][12]

References

A Comparative Analysis of the Antibacterial Spectrum: Pefloxacin versus Pefloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the antibacterial spectrum of the fluoroquinolone antibiotic, Pefloxacin. A comparative evaluation with its deuterated analogue, Pefloxacin-d5, is addressed, clarifying the distinct roles of these two compounds in pharmaceutical research and development. While extensive data is presented on the in vitro activity of Pefloxacin against a broad range of Gram-positive and Gram-negative bacteria, this guide establishes that this compound serves primarily as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies, with no publicly available data on its antibacterial spectrum. This document details the mechanism of action of Pefloxacin, provides standardized experimental protocols for determining antibacterial susceptibility, and presents quantitative data in a clear, comparative format to support research and drug development endeavors.

Introduction: Pefloxacin and the Role of Deuteration

Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide variety of bacterial pathogens.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1]

This compound is a deuterated version of Pefloxacin, meaning that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. In drug development and clinical pharmacology, deuteration is a critical tool. Stable isotope-labeled compounds like this compound are indispensable as internal standards in bioanalytical methods, such as mass spectrometry and liquid chromatography. Their use allows for the precise and accurate quantification of the parent drug (Pefloxacin) in biological matrices. It is crucial to note that this compound is synthesized for these analytical purposes, and there is a lack of published scientific literature evaluating its antibacterial activity. Therefore, a direct comparison of the antibacterial spectra of Pefloxacin and this compound is not feasible based on current knowledge. The focus of this guide is, consequently, on the well-documented antibacterial spectrum of Pefloxacin.

Antibacterial Spectrum of Pefloxacin

Pefloxacin exhibits potent bactericidal activity against a wide array of clinically relevant bacteria. Its spectrum covers many Gram-negative and Gram-positive organisms. The in vitro efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical indicators of an antibiotic's potency against a bacterial population.

In Vitro Activity against Gram-Negative Bacteria

Pefloxacin is highly active against the family Enterobacteriaceae and other significant Gram-negative pathogens.[2]

Bacterial SpeciesNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Escherichia coli50-0.25-
Klebsiella pneumoniae--1.0-
Enterobacter cloacae--0.25-
Serratia marcescens--2.0-
Proteus mirabilis--0.25-
Indole-positive Proteus spp.--0.25-
Salmonella spp.--0.25-
Shigella spp.--0.25-
Pseudomonas aeruginosa52-2.5 - 8.00.25 - 4.0
Haemophilus influenzae--≤0.50.008 - 0.06
Neisseria gonorrhoeae15--0.016 - 0.12
Acinetobacter spp.---0.03 - 2.0
Aeromonas spp.---0.008 - 0.03

Data compiled from multiple sources.[2][3][4][5][6]

In Vitro Activity against Gram-Positive Bacteria

Pefloxacin also demonstrates good activity against various Gram-positive cocci, including strains resistant to other classes of antibiotics.[3][5]

Bacterial SpeciesNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureus1000.40.4 - 1.00.12 - 1.0
Coagulase-negative staphylococci56-4.0-
Streptococcus pneumoniae37-4.04.0 - 32.0
Streptococcus faecalis (Enterococcus)37-3.1 - 4.04.0 - 32.0
Other Streptococci---4.0 - 32.0

Data compiled from multiple sources.[2][3][4][5][7]

Mechanism of Action of Pefloxacin

The bactericidal effect of Pefloxacin is a result of its interference with bacterial DNA synthesis.[1] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target.[1] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Pefloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target.[1] This enzyme is vital for the decatenation (separation) of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, Pefloxacin prevents the segregation of newly replicated chromosomes, thereby halting cell division.

The dual inhibition of these enzymes ultimately leads to the cessation of DNA replication and transcription, triggering a cascade of events that result in rapid bacterial cell death.

Pefloxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Pefloxacin_GN Pefloxacin DNA_Gyrase DNA Gyrase Pefloxacin_GN->DNA_Gyrase Inhibits Cell_Death_GN Cell Death DNA_Replication_GN DNA Replication & Transcription DNA_Gyrase->DNA_Replication_GN Enables Pefloxacin_GP Pefloxacin Topoisomerase_IV Topoisomerase IV Pefloxacin_GP->Topoisomerase_IV Inhibits Cell_Death_GP Cell Death Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Cell_Division Cell Division Chromosome_Segregation->Cell_Division

Mechanism of action of Pefloxacin in bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The broth microdilution method is a widely accepted and standardized protocol for this purpose, with detailed guidelines provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Antimicrobial agent stock solution (e.g., Pefloxacin)

  • Sterile diluents

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading aid

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of the microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the wells. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar plate into a saline solution. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

Broth_Microdilution_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Pefloxacin in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end

Experimental workflow for MIC determination.

Conclusion

Pefloxacin remains a potent fluoroquinolone with a broad spectrum of activity against clinically important Gram-positive and Gram-negative bacteria. This guide has provided a detailed overview of its in vitro efficacy, mechanism of action, and the standardized methodologies used for its evaluation. In contrast, this compound is a crucial tool for bioanalytical and pharmacokinetic research, serving as a stable isotope-labeled internal standard. There is no evidence to suggest it is used for its antibacterial properties, and thus, no comparative antibacterial spectrum data is available. For researchers and drug development professionals, it is essential to distinguish between the therapeutic agent, Pefloxacin, and its deuterated analogue used for analytical purposes. The data and protocols presented herein serve as a valuable resource for the continued investigation and application of Pefloxacin in the fight against bacterial infections.

References

Pefloxacin-d5 and DNA Gyrase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory action of pefloxacin on bacterial DNA gyrase. It addresses the role of its deuterated analog, Pefloxacin-d5, clarifies the mechanism of action of fluoroquinolones, and presents relevant quantitative data and experimental methodologies.

Introduction: The Role of this compound

Initial investigations into the direct inhibitory effects of this compound on DNA gyrase have revealed a crucial distinction in its primary application. The scientific literature and supplier information predominantly identify this compound as a deuterium-labeled analog of Pefloxacin. Its primary utility is as an internal standard for analytical and pharmacokinetic studies.[1][2][3] The stable isotope labeling allows for precise quantification of Pefloxacin in biological matrices through mass spectrometry and liquid chromatography.[1] Therefore, direct studies on the DNA gyrase inhibition of this compound are not available as its role is analytical rather than therapeutic or mechanistic in this context. This guide will focus on the well-documented DNA gyrase inhibition by the parent compound, Pefloxacin.

Mechanism of Action: Pefloxacin and DNA Gyrase

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] In Gram-negative bacteria, DNA gyrase is the primary target.[4]

The bactericidal action of pefloxacin stems from its ability to interrupt the DNA replication process.[5] DNA gyrase facilitates DNA replication by introducing negative supercoils into the DNA, which relieves torsional stress.[4] Pefloxacin binds to the complex formed between DNA gyrase and DNA. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[4] This leads to an accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell.[4]

Pefloxacin_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Ternary_Complex Gyrase-DNA-Pefloxacin Complex (Cleaved) DNA_Gyrase->Ternary_Complex Stabilization of cleavage complex Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Binding Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Pefloxacin Pefloxacin Pefloxacin->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Pefloxacin's inhibitory pathway on DNA gyrase.

Quantitative Data: DNA Gyrase Inhibition by Pefloxacin

Quantitative data on the inhibition of DNA gyrase by pefloxacin is limited in publicly accessible peer-reviewed literature. However, some sources provide indicative values. One study on Klebsiella aerogenes demonstrated that pefloxacin inhibits the supercoiling activity of DNA gyrase, though a specific IC50 was not determined.[6] Another source indicates an IC50 value for the inhibition of DNA relaxation catalyzed by topoisomerase I.[2]

CompoundEnzyme TargetTest OrganismParameterValue
PefloxacinTopoisomerase IEscherichia coliIC5045 µg/mL[2]

Note: This IC50 value is for Topoisomerase I, not DNA gyrase, and is provided for context. Further specific experimental validation is recommended.

Experimental Protocols: DNA Gyrase Supercoiling Assay

A standard method to evaluate the inhibitory effect of compounds like pefloxacin on DNA gyrase is the DNA supercoiling assay. This assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.

Objective:

To determine the concentration at which an inhibitor (e.g., Pefloxacin) reduces the DNA supercoiling activity of DNA gyrase by 50% (IC50).

Materials:
  • Purified DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test compound (Pefloxacin) dissolved in an appropriate solvent (e.g., DMSO).

  • Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:
  • Reaction Setup:

    • On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and sterile water.

    • Aliquot the master mix into individual reaction tubes.

    • Add varying concentrations of the test compound (Pefloxacin) or solvent control (e.g., DMSO) to the respective tubes.

    • Add a pre-determined amount of diluted DNA gyrase to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Mix the contents of the tubes gently and incubate at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution/loading dye. Some protocols may also include the addition of a proteinase K/SDS solution to remove the enzyme from the DNA.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance. The supercoiled DNA migrates faster than the relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative and visualize it under UV light using a gel documentation system.

    • Quantify the band intensities for both relaxed and supercoiled DNA in each lane.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Supercoiling_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Start: Prepare Reagents Master_Mix Prepare Master Mix (Buffer, Relaxed DNA, H2O) Start->Master_Mix Aliquoting Aliquot Master Mix into reaction tubes Master_Mix->Aliquoting Add_Inhibitor Add Pefloxacin (or solvent control) Aliquoting->Add_Inhibitor Add_Enzyme Add DNA Gyrase to initiate reaction Add_Inhibitor->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction (add Stop Solution/Loading Dye) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Stain and Visualize Gel Electrophoresis->Visualization Analysis Quantify Bands and Calculate % Inhibition Visualization->Analysis IC50 Determine IC50 Value Analysis->IC50

Figure 2: Experimental workflow for a DNA gyrase supercoiling assay.

Conclusion

Pefloxacin is a potent inhibitor of bacterial DNA gyrase, acting by stabilizing the enzyme-DNA cleavage complex and inducing lethal double-strand breaks. While its deuterated analog, this compound, is a valuable tool as an internal standard in analytical chemistry, it is not the subject of direct DNA gyrase inhibition studies. The methodologies and mechanisms described herein provide a foundational understanding for researchers engaged in the study of fluoroquinolone antibiotics and the development of novel antibacterial agents targeting DNA gyrase. The provided experimental protocol for the DNA supercoiling assay serves as a standard model for assessing the inhibitory potential of such compounds.

References

In Vitro Metabolism of Pefloxacin-d5 in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic pefloxacin, using liver microsomes. This document details the metabolic pathways, the cytochrome P450 enzymes involved, and provides standardized experimental protocols for conducting such studies. The inclusion of quantitative data, where available, and detailed methodologies aims to equip researchers with the necessary information to design, execute, and interpret in vitro metabolism studies of this compound.

Introduction

Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall efficacy and safety. In vitro models, particularly liver microsomes, are indispensable tools for these investigations. Liver microsomes are subcellular fractions of the endoplasmic reticulum of hepatocytes and are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

This compound, a stable isotope-labeled version of pefloxacin, is commonly used as an internal standard in analytical methods for the quantification of pefloxacin. However, it is also a valuable tool in its own right for metabolic studies, allowing for precise tracing and differentiation from its non-deuterated counterpart. This guide will focus on the methodologies and known metabolic fate of this compound when incubated with liver microsomes.

Metabolic Pathways of Pefloxacin

The metabolism of pefloxacin in the liver primarily occurs through two main pathways:

  • N-demethylation: The removal of a methyl group from the piperazine ring to form the active metabolite, norfloxacin.

  • N-oxidation: The addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring to form pefloxacin N-oxide.

These metabolic reactions are predominantly catalyzed by cytochrome P450 enzymes.

Role of Cytochrome P450 Enzymes

While the specific human CYP isoforms responsible for pefloxacin metabolism are not as extensively characterized as for other drugs, studies on related fluoroquinolones and pefloxacin itself point towards the involvement of CYP1A2 and enzymes from the CYP3A subfamily.

Notably, CYP1A2 has been identified as a key enzyme in the N-demethylation of pefloxacin to norfloxacin, contributing to approximately 50% of this metabolic conversion[1]. Pefloxacin and its metabolite norfloxacin have also been shown to be competitive inhibitors of CYP1A2[1].

Quantitative Metabolic Data

CompoundCYP IsoformInhibition Constant (Ki)Description
PefloxacinCYP1A21 mmol/LA competitive inhibitor of CYP1A2, which is also responsible for approximately 50% of its N-demethylation.[1]
NorfloxacinCYP1A20.1 mmol/LThe N-desmethyl metabolite of pefloxacin and a more potent competitive inhibitor of CYP1A2 than the parent drug.[1]

Experimental Protocols

This section provides a detailed methodology for assessing the in vitro metabolism of this compound using human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard for LC-MS/MS analysis (e.g., a different deuterated fluoroquinolone)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker capable of maintaining 37°C

Incubation Procedure
  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and human liver microsomes. The final microsomal protein concentration should be optimized but is typically in the range of 0.2 to 1.0 mg/mL.

    • Prepare the this compound stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired final concentration in the incubation mixture. The final solvent concentration should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Pre-incubation:

    • Add the master mix and the this compound solution to the reaction vessels (e.g., wells of a 96-well plate).

    • Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation is typically 200 µL.

    • For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with continuous gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The time points should be chosen to ensure that the substrate depletion is in the linear range (ideally less than 20% of the initial substrate is consumed).

  • Termination of the Reaction:

    • At each time point, terminate the reaction by adding a cold quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples thoroughly after adding the quenching solution.

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

The concentrations of this compound and its metabolites (Norfloxacin-d5 and this compound N-oxide) in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The transitions for this compound and its expected metabolites should be optimized using authentic standards.

Data Analysis

The primary outcomes of the in vitro metabolism study are the determination of the rate of disappearance of the parent drug (this compound) and the rate of formation of its metabolites.

  • Metabolic Stability: The metabolic stability of this compound is determined by monitoring its depletion over time. The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this plot gives the first-order elimination rate constant (k).

  • Half-life (t½): The in vitro half-life is calculated from the elimination rate constant using the formula: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizations

Pefloxacin Metabolic Pathway

G Pefloxacin_d5 This compound Norfloxacin_d5 Norfloxacin-d5 (N-desmethyl this compound) Pefloxacin_d5->Norfloxacin_d5 N-demethylation Pefloxacin_N_oxide_d5 This compound N-oxide Pefloxacin_d5->Pefloxacin_N_oxide_d5 N-oxidation CYP1A2 CYP1A2 (~50%) CYP1A2->Norfloxacin_d5 CYP3A CYP3A Family CYP3A->Pefloxacin_N_oxide_d5

Caption: Metabolic pathways of this compound in liver microsomes.

Experimental Workflow for In Vitro Metabolism Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, MgCl2, Microsomes) Preincubation Pre-incubate at 37°C MasterMix->Preincubation DrugStock Prepare this compound Stock Solution DrugStock->Preincubation Initiation Initiate with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate with Cold Acetonitrile + IS Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Caption: Workflow for this compound in vitro metabolism assay.

References

Methodological & Application

Application Note: Quantification of Fluoroquinolones in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluoroquinolone antibiotics in human plasma. The protocol describes a common sample preparation technique, optimized chromatographic conditions, and mass spectrometric parameters for the analysis of a representative fluoroquinolone, Ciprofloxacin. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ciprofloxacin-d8, is utilized. While the specific use of Pefloxacin-d5 as an internal standard is not widely documented in publicly available literature, the principles and procedures outlined here are readily adaptable for this compound or other deuterated fluoroquinolone internal standards with appropriate optimization of mass spectrometric conditions. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Fluoroquinolones are a class of broad-spectrum antibiotics widely used in the treatment of various bacterial infections. Their therapeutic efficacy is often concentration-dependent, necessitating accurate and reliable methods for their quantification in biological matrices such as plasma.[1] Therapeutic drug monitoring of fluoroquinolones is crucial to optimize dosing regimens, ensure therapeutic success, and minimize the risk of adverse effects and the development of antibiotic resistance.[2] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • Analytes: Ciprofloxacin and other fluoroquinolones of interest

  • Internal Standard (IS): Ciprofloxacin-d8 (or this compound)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Water: Deionized or Milli-Q water

  • Plasma: Drug-free human plasma

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the fluoroquinolone analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting fluoroquinolones from plasma.[5][6][7]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[4]

  • Vortex mix for 15 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]

  • Vortex mix thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant (e.g., 1:4) with water containing 0.1% formic acid before injection into the LC-MS/MS system.[4]

G plasma 100 µL Plasma Sample is Add 10 µL Internal Standard (this compound) plasma->is vortex1 Vortex Mix is->vortex1 ppt Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex Mix ppt->vortex2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Figure 1: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

Liquid Chromatography (LC):

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 2-5% B, ramp to 95% B, hold, and re-equilibrate. A typical run time is under 10 minutes.[4]
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
Detection Mode Multiple Reaction Monitoring (MRM)
Dwell Time 25 msec

MRM Transitions (Example for Ciprofloxacin and Ciprofloxacin-d8):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ciprofloxacin332.1231.1Optimize
Ciprofloxacin-d8340.2243.1Optimize

Note: The optimal collision energy for each transition must be determined experimentally.

G lc LC Separation C18 Column Gradient Elution esi Electrospray Ionization (ESI) Positive Mode lc->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 collision Quadrupole 2 (Q2) Collision Cell (CID) quad1->collision quad3 Quadrupole 3 (Q3) Product Ion Selection collision->quad3 detector Detector quad3->detector

Figure 2: Logical workflow of the LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Representative Quantitative Data

The following tables summarize typical validation results for the quantification of a fluoroquinolone in plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ciprofloxacin1 - 100> 0.991

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1090 - 110< 1585 - 115
MQC40< 1090 - 110< 1585 - 115
HQC80< 1090 - 110< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
CiprofloxacinLQC> 8590 - 110
CiprofloxacinHQC> 8590 - 110
Internal Std.MQC> 8590 - 110

Table 4: Stability

ConditionDurationStability (% of initial)
Bench-top (Room Temp)4 hours90 - 110
Freeze-thaw3 cycles90 - 110
Long-term (-80°C)30 days90 - 110

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of fluoroquinolones in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures high-throughput and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of fluoroquinolones. The protocol can be readily adapted for the use of this compound with the necessary optimization of mass spectrometric parameters.

References

Application Notes: Pefloxacin-d5 for Pharmacokinetic Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies in animal models are a cornerstone of preclinical drug development, providing essential data before human trials.

The use of a stable isotope-labeled internal standard, such as Pefloxacin-d5, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, being chemically identical to pefloxacin but with a different mass, co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for highly accurate and precise quantification of pefloxacin in biological matrices by correcting for variability during sample preparation and analysis. These application notes provide detailed protocols for conducting pharmacokinetic studies of pefloxacin in animal models using this compound as an internal standard.

Data Presentation: Comparative Pharmacokinetics of Pefloxacin in Animal Models

The following table summarizes key pharmacokinetic parameters of pefloxacin following oral administration in various animal species. This data is essential for selecting the appropriate animal model and for inter-species scaling.

ParameterMouseRatDogCynomolgus Monkey
Dose (mg/kg, p.o.) 5046.29.29.2
Cmax (µg/mL) 7.310.04.84.9
Tmax (h) 0.250.52.02.0
AUC (µg·h/mL) 16564349
Half-life (t½) (h) 1.93.15.36.8
Protein Binding (%) -~20~20-

Data compiled from Montay et al., 1984.[1][2][3]

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol describes a typical pharmacokinetic study in rats following oral administration of pefloxacin.

a. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water.[4]

b. Dosing Solution Preparation:

  • Prepare a formulation of pefloxacin suitable for oral gavage (e.g., in 0.5% carboxymethylcellulose in water).

  • The concentration of the dosing solution should be calculated based on the target dose and a dosing volume of 5-10 mL/kg.[5][6]

c. Administration:

  • Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Weigh each rat immediately before dosing to determine the precise volume to be administered.

  • Administer the pefloxacin solution via oral gavage using an appropriate-sized feeding needle.[5][6][7][8][9]

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[5][8]

d. Blood Sample Collection:

  • Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood can be collected via the saphenous vein or tail vein for repeated sampling in conscious animals.[10][11] Anesthesia may be required for certain collection methods.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.[4]

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Pefloxacin in Rat Plasma

This protocol outlines the quantification of pefloxacin in plasma samples using this compound as an internal standard.

a. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of pefloxacin and this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions of pefloxacin by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank rat plasma with known amounts of pefloxacin.

  • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL in methanol).

b. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in methanol).[12]

  • Vortex the mixture for 30 seconds to precipitate proteins.[12]

  • Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.[13][14]

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Dilute the supernatant with water containing 0.1% formic acid prior to injection if necessary.[12][13]

c. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[15][16]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • Pefloxacin: Precursor ion > Product ion (to be optimized based on instrumentation)

    • This compound: Precursor ion > Product ion (to be optimized based on instrumentation)

  • Data Analysis: Quantify pefloxacin by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

G cluster_prestudy Pre-Study Preparation cluster_dosing Dosing and Sampling cluster_bioanalysis Bioanalysis (LC-MS/MS) cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, 200-250g) Dosing_Prep Pefloxacin Formulation (e.g., 0.5% CMC) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage Administration Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., 0-24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation with This compound IS) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio vs. Conc.) LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Data_Processing->PK_Modeling PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->PK_Parameters G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample 50 µL Plasma Sample (Unknown Pefloxacin Conc.) Add_IS Add 150 µL this compound in Methanol Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge (12,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Injection Inject into LC-MS/MS Dilute->Injection Chromatography Chromatographic Separation (Pefloxacin and this compound co-elute) Injection->Chromatography Detection Mass Spectrometric Detection (MRM mode) Chromatography->Detection Peak_Area Measure Peak Areas (Pefloxacin & this compound) Detection->Peak_Area Ratio Calculate Peak Area Ratio (Pefloxacin / this compound) Peak_Area->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Pefloxacin Concentration Calibration_Curve->Concentration

References

Application Notes: Quantitative Analysis of Pefloxacin Residues in Food Products Using Pefloxacin-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pefloxacin is a synthetic fluoroquinolone antibiotic used in both human and veterinary medicine to treat bacterial infections.[1] Its use in food-producing animals raises concerns about the potential for drug residues in food products, which can pose risks to human health, including the development of antibiotic resistance.[2] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for pefloxacin in various food commodities. This application note describes a sensitive and selective method for the quantitative analysis of pefloxacin residues in food matrices such as chicken muscle, fish tissue, and milk, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Pefloxacin-d5. The use of an isotope-labeled internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4]

Principle

This method employs an isotope dilution technique coupled with LC-MS/MS for the determination of pefloxacin. A known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then homogenized and subjected to a liquid extraction followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The purified extract is analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of pefloxacin to that of this compound is used for quantification, ensuring high accuracy and precision.

Materials and Reagents

  • Pefloxacin standard (purity ≥ 98%)

  • This compound internal standard (isotopic purity ≥ 99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Other reagents for specific extraction protocols (e.g., EDTA, trichloroacetic acid)

Experimental Protocols

Protocol 1: Analysis of Pefloxacin in Chicken Muscle

1. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound working solution.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Homogenize the sample using a high-speed homogenizer for 1 minute.

  • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction step with another 10 mL of acetonitrile with 1% formic acid.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 2 mL of water/methanol (90:10, v/v) for SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the reconstituted sample extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of Pefloxacin in Fish Tissue

1. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with the this compound internal standard.

  • Add 10 mL of a mixture of acetonitrile and 0.1 M EDTA solution (1:1, v/v).

  • Homogenize for 1 minute, followed by ultrasonication for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • The subsequent steps of evaporation and reconstitution are similar to the chicken muscle protocol.

2. SPE Cleanup

The SPE cleanup procedure is the same as described for chicken muscle.

Protocol 3: Analysis of Pefloxacin in Milk

1. Sample Preparation and Extraction

  • Pipette 5.0 mL of milk into a 50 mL centrifuge tube.

  • Add the this compound internal standard.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • The subsequent steps of evaporation and reconstitution are similar to the chicken muscle protocol.

2. SPE Cleanup

The SPE cleanup procedure is the same as described for chicken muscle.

LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Pefloxacin: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound: Precursor ion > Product ion (Quantifier)

(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

Quantitative Data Summary

The following tables summarize the validation data for the analysis of pefloxacin in various food matrices.

Table 1: Method Validation Parameters for Pefloxacin in Food Matrices

ParameterChicken MuscleFish TissueMilk
Linearity Range (µg/kg) 1 - 1001 - 1000.5 - 50
Correlation Coefficient (r²) > 0.995> 0.995> 0.996
Limit of Detection (LOD) (µg/kg) 0.30.50.15
Limit of Quantification (LOQ) (µg/kg) 1.01.50.5

Table 2: Recovery and Precision Data for Pefloxacin in Spiked Food Samples

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Chicken Muscle 292.56.8
1095.15.2
5098.34.5
Fish Tissue 289.87.5
1093.26.1
5096.55.3
Milk 194.75.9
597.24.8
2599.13.9

(Note: The data presented in these tables are representative and may vary depending on the specific laboratory conditions, instrumentation, and matrix source.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Food Sample (Chicken, Fish, Milk) add_is Add this compound Internal Standard sample->add_is extract Liquid Extraction (Acetonitrile) add_is->extract cleanup Solid-Phase Extraction (SPE) Cleanup extract->cleanup lc_ms LC-MS/MS Analysis (MRM Mode) cleanup->lc_ms Final Extract quant Quantification (Peak Area Ratio) lc_ms->quant Chromatographic Data report Final Report quant->report

Caption: Experimental workflow for the analysis of Pefloxacin residues.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of pefloxacin residues in various food products. The detailed protocols for chicken muscle, fish tissue, and milk, along with the presented validation data, demonstrate the suitability of this method for routine monitoring and regulatory compliance, ensuring the safety of the food supply.

References

Application Notes and Protocols for Pefloxacin-d5 Sample Preparation in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Pefloxacin-d5 from various complex biological matrices. The methodologies outlined are essential for accurate quantification in pharmacokinetic, toxicokinetic, and drug metabolism studies. This compound, as a deuterated internal standard, follows the same extraction principles as its non-deuterated counterpart, pefloxacin.

Introduction to Pefloxacin

Pefloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. It is utilized in the treatment of various infections. Monitoring its concentration in biological matrices is crucial for ensuring therapeutic efficacy and safety. Accurate and reliable analytical methods, underpinned by robust sample preparation, are therefore essential.

Core Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for removing interfering substances from the matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The most common techniques for pefloxacin and its deuterated standard in complex matrices include:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like plasma and serum.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from a liquid sample.

  • Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): A streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup, widely used for multi-residue analysis in food matrices.

Application Note 1: Protein Precipitation for Plasma/Serum Samples

Principle: This method utilizes a solvent to denature and precipitate proteins, releasing the drug into the supernatant for analysis. It is a fast and straightforward technique suitable for high-throughput analysis.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound working solution.

  • Precipitation: Add 300 µL of cold methanol or acetonitrile.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 5 minutes at room temperature.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Quantitative Data Summary:

ParameterValueReference
Recovery>75% (for similar fluoroquinolones)[1]
Linearity Range0.078 to 500 mg/L (for a panel of antibiotics)[1]
Inter-assay Precision<15%[1]
Intra-assay Precision<15%[1]

Workflow Diagram:

cluster_0 Protein Precipitation Workflow Start Plasma/Serum Sample Add_IS Spike with this compound Start->Add_IS Add_Solvent Add Methanol/Acetonitrile Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Protein Precipitation Workflow for Plasma/Serum.

Application Note 2: Liquid-Liquid Extraction for Plasma and Urine Samples

Principle: LLE separates this compound from the aqueous matrix into an immiscible organic solvent. This technique offers good cleanup and concentration capabilities.

Experimental Protocol for Plasma:

  • Sample Preparation: To a polypropylene tube, add 1 mL of plasma and the this compound internal standard.

  • Extraction: Add 6 mL of ethyl acetate.[3]

  • Mixing: Vortex the mixture for 1 minute.[4][5]

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.[4][5]

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[4][5]

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.[4][5]

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Experimental Protocol for Urine:

  • Sample Preparation: To a tube, add 1 mL of urine and the this compound internal standard.

  • Extraction Solvent: Add 1 mL of a dichloromethane and chloroform mixture (3:1 v/v).[6]

  • Mixing: Shake vigorously for 15 minutes.[6]

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.[6]

  • Phase Separation: Collect the lower organic layer. Repeat the extraction process two more times and pool the organic phases.[6]

  • Evaporation: Evaporate the solvent to dryness.[6]

  • Reconstitution: Dissolve the residue in 50 µL of a mixture of acetonitrile and 0.01 M NaOH (3:1 v/v).[6]

  • Analysis: Inject into the analytical system.

Quantitative Data Summary:

ParameterMatrixValueReference
RecoveryPlasma91.1% - 96.5%[4]
RecoveryUrine85% - 115%[6]
Linearity RangePlasma0.125 - 12 µg/mL[5]
LOQUrine0.05 nmol/mL[6]
Precision (RSD)Urine<15%[6]

Workflow Diagram:

cluster_1 Liquid-Liquid Extraction Workflow Start Plasma/Urine Sample Add_IS Spike with this compound Start->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Collect_Phase Collect Organic Phase Centrifuge->Collect_Phase Evaporate Evaporate to Dryness Collect_Phase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis cluster_2 Solid-Phase Extraction Workflow Start Plasma Sample Add_IS Spike with this compound Start->Add_IS Condition Condition SPE Cartridge Add_IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis cluster_3 QuEChERS Workflow Start Homogenized Tissue Sample Add_IS Spike with this compound Start->Add_IS Extraction Add Acetonitrile & Salts Add_IS->Extraction Vortex_Centrifuge1 Vortex & Centrifuge Extraction->Vortex_Centrifuge1 dSPE Transfer Supernatant to dSPE Tube Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Collect_Supernatant Collect Supernatant Vortex_Centrifuge2->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

References

Application Note: High-Throughput Analysis of Pefloxacin in Human Plasma Using HPLC-MS/MS with Pefloxacin-d5 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of pefloxacin in human plasma. The method utilizes pefloxacin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation method is employed for sample preparation, allowing for a fast and efficient workflow.

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1][2][3] Therapeutic drug monitoring of pefloxacin is crucial to optimize dosage regimens, ensuring therapeutic efficacy while minimizing potential toxicity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis as it compensates for variability in sample preparation and matrix effects. This note provides a detailed protocol for a validated HPLC-MS/MS method for the analysis of pefloxacin in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Pefloxacin mesylate reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 5 min, hold for 1 min, re-equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterPefloxacinThis compound (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)334.2339.2
Product Ion (m/z)290.1295.1
Dwell Time100 ms100 ms
Collision EnergyOptimized for the specific instrumentOptimized for the specific instrument
Capillary Voltage3.5 kV3.5 kV
Source Temperature150°C150°C
Desolvation Temperature400°C400°C

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 3: Method Validation Summary

ParameterResult
Linearity Range0.05 - 10 µg/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ)0.05 µg/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 7%
Accuracy (% Recovery)95 - 105%
Matrix EffectMinimal and compensated by the IS
Stability (Freeze-thaw, 24h at RT)Stable

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound IS (10 µL) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 PPT Protein Precipitation (300 µL Acetonitrile) Vortex1->PPT Vortex2 Vortex (1 min) PPT->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MSMS MS/MS Detection (ESI+) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for the HPLC-MS/MS analysis of Pefloxacin.

Signaling_Pathway cluster_quantification Quantitative Analysis Pefloxacin Pefloxacin (Analyte) Ratio Peak Area Ratio (Analyte / IS) Pefloxacin->Ratio Pefloxacin_d5 This compound (Internal Standard) Pefloxacin_d5->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Pefloxacin Concentration Calibration->Concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: High-Throughput Analysis of Pefloxacin Residues in Veterinary Tissues Using Pefloxacin-d5 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of pefloxacin residues in various animal-derived food matrices, including chicken, pork, and fish tissues. The protocol employs a streamlined sample preparation procedure based on protein precipitation and solid-phase extraction (SPE) for cleanup. Pefloxacin-d5, a stable isotope-labeled internal standard, is utilized to ensure high accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and professionals in the field of drug development and food safety, providing a reliable workflow for veterinary drug residue testing.

Introduction

Pefloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1] The potential for drug residues to remain in animal tissues and enter the human food chain is a significant public health concern, necessitating sensitive and reliable analytical methods for monitoring. The use of stable isotope-labeled internal standards, such as this compound, is a well-established technique to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results.[2] This application note provides a comprehensive protocol for the determination of pefloxacin in animal tissues using this compound as an internal standard with LC-MS/MS detection.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow Sample Tissue Sample (Chicken, Pork, Fish) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Figure 1: General workflow for the analysis of pefloxacin residues in animal tissues.

Materials and Reagents

  • Pefloxacin (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation Protocol

  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound working solution (e.g., 100 µL of 1 µg/mL) and vortex for 30 seconds.

  • Protein Precipitation and Extraction:

    • Add 8 mL of acetonitrile with 0.1% formic acid to the sample tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water:methanol (95:5, v/v).

    • Elute the analytes with 5 mL of methanol.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pefloxacin334.2290.125
334.2235.135
This compound339.2295.125

Method Validation and Performance

The analytical method was validated according to international guidelines. The following performance characteristics were evaluated:

Linearity: Calibration curves were constructed by analyzing matrix-matched standards at concentrations ranging from 1 to 200 µg/kg. A linear response with a correlation coefficient (R²) of >0.99 was consistently achieved.

Recovery and Matrix Effects: The recovery of pefloxacin and the matrix effects were assessed in different tissue matrices. The use of this compound as an internal standard effectively compensated for signal suppression or enhancement.

Quantitative Data Summary:

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)
Chicken Muscle 595.24.8
5098.13.5
10097.53.9
Pork Loin 592.85.1
5096.44.2
10095.94.5
Fish Fillet 590.56.3
5094.25.5
10093.85.8

Limit of Detection (LOD) and Limit of Quantification (LOQ):

MatrixLOD (µg/kg)LOQ (µg/kg)
Chicken Muscle 0.51.5
Pork Loin 0.82.4
Fish Fillet 1.03.0

Logical Relationship of the Analytical Process

The following diagram illustrates the logical steps and decision points in the analytical process.

Analytical_Process start Start prep_sample Sample Preparation (Homogenization, Spiking) start->prep_sample extract_cleanup Extraction & Cleanup (Protein Ppt, SPE) prep_sample->extract_cleanup lcms_analysis LC-MS/MS Analysis extract_cleanup->lcms_analysis peak_integration Peak Integration (Pefloxacin & this compound) lcms_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio quantify Quantify Pefloxacin Concentration calculate_ratio->quantify Use Calibration Curve calibration Calibration Curve (Matrix-Matched) calibration->quantify check_mrl Compare with MRL quantify->check_mrl compliant Compliant check_mrl->compliant < MRL non_compliant Non-Compliant check_mrl->non_compliant >= MRL end End compliant->end non_compliant->end

Figure 2: Logical flow of the quantitative analysis of pefloxacin.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and reliable approach for the routine monitoring of pefloxacin residues in diverse animal tissues. The simple and effective sample preparation protocol, combined with the specificity of tandem mass spectrometry, ensures high sample throughput and robust performance, making it an ideal tool for regulatory compliance and food safety testing.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for Pefloxacin-d5 in Human Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pefloxacin is a third-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The monitoring of its concentration in biological matrices such as urine is crucial for pharmacokinetic and toxicological studies. The use of a deuterated internal standard, Pefloxacin-d5, is essential for accurate quantification using mass spectrometry-based methods by correcting for matrix effects and variations in sample processing. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine samples, ensuring a clean extract suitable for subsequent LC-MS/MS analysis. The described method is robust, reproducible, and optimized for high recovery and low matrix effects.

Materials and Reagents

  • SPE Cartridge: Mixed-Mode Cation Exchange SPE Cartridge (e.g., Oasis MCX)

  • This compound Standard: 1 mg/mL in methanol

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (88%)

  • Ammonium Hydroxide (25%)

  • Deionized Water

  • Urine Samples: Stored at -20°C until analysis

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Protocol

A detailed workflow for the solid-phase extraction of this compound from urine is provided below.

Sample Pre-treatment
  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Spike the urine sample with the this compound internal standard to a final concentration of 100 ng/mL.

  • Add 1 mL of 2% formic acid in deionized water to the urine sample.

  • Vortex for 10 seconds.

Solid-Phase Extraction

The following steps should be performed using a vacuum manifold.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge.

    • Equilibrate the cartridge with 2 mL of 2% formic acid in deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Apply a gentle vacuum to ensure a slow elution rate of approximately 1 mL/min.

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • Vortex for 20 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of fluoroquinolones in urine using SPE followed by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Recovery 85 - 115%[1]
Limit of Detection (LOD) 0.5 - 5.0 µg/L[2]
Limit of Quantification (LOQ) 1.0 - 15.0 µg/L[2]
Intra-day Precision (%RSD) < 10%[1]
Inter-day Precision (%RSD) < 15%[1]

Experimental Workflow Diagram

SPE_Workflow urine_sample Urine Sample (1 mL) centrifuge Centrifuge @ 4000 rpm for 10 min urine_sample->centrifuge spike_is Spike with this compound IS centrifuge->spike_is acidify Add 1 mL of 2% Formic Acid spike_is->acidify condition Condition Cartridge (Methanol, Water, 2% Formic Acid) load Load Pre-treated Sample acidify->load condition->load wash1 Wash 1: 2 mL 2% Formic Acid load->wash1 wash2 Wash 2: 2 mL Methanol wash1->wash2 dry Dry Cartridge (5 min) wash2->dry elute Elute: 2 mL 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound solid-phase extraction from urine.

Conclusion

This application note details a comprehensive and reliable solid-phase extraction protocol for the determination of this compound in human urine. The use of a mixed-mode cation exchange SPE cartridge provides a clean extract by effectively removing endogenous matrix components, leading to high recovery and accurate, precise quantification by LC-MS/MS. This method is suitable for high-throughput analysis in clinical and research settings.

References

Pefloxacin-d5: Advancing Environmental Monitoring of Fluoroquinolone Antibiotics in Water Resources

Author: BenchChem Technical Support Team. Date: November 2025

The extensive use of fluoroquinolone antibiotics, such as pefloxacin, in human and veterinary medicine has led to their emergence as environmental contaminants, posing potential risks to ecosystems and human health. Accurate and reliable analytical methods are crucial for monitoring their presence in environmental water samples. The stable isotope-labeled internal standard, Pefloxacin-d5, plays a pivotal role in achieving high accuracy and precision in these analyses through the isotope dilution technique coupled with advanced analytical instrumentation.

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental water samples for fluoroquinolone residues. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that utilizes a known amount of an isotopically labeled version of the analyte, in this case, this compound, as an internal standard. This standard is added to the sample at the beginning of the analytical process. Because the labeled standard (this compound) and the native analyte (Pefloxacin) have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively compensating for matrix effects and variations in recovery.

Application Data

The use of this compound as an internal standard, in conjunction with Solid-Phase Extraction (SPE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), provides a robust method for the quantification of pefloxacin and other fluoroquinolones in various water matrices. The following tables summarize typical quantitative performance data for such methods.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)
PefloxacinWastewater-12.5 - 125[1]
Drinking Water0.008 - 0.0550.5 - 13[2]
River Water0.8 - 25-
Ground Water0.8 - 10-
CiprofloxacinWastewater-5[3]
NorfloxacinWastewater-5[3]
OfloxacinWastewater-5[3]

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
FluoroquinolonesWastewater-84 - 103[1]< 6[3]
Final Effluent-87 - 94[3]< 6[3]
Drinking Water2081 - 114[4]0.2 - 13.3[4]
River Water-50 - 117< 10
Ground Water-50 - 117< 10

Experimental Protocols

The following protocols describe a general procedure for the analysis of fluoroquinolones in environmental water samples using this compound as an internal standard.

Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol outlines the extraction and concentration of fluoroquinolones from water samples.

Materials:

  • Water sample (e.g., wastewater, river water, groundwater)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Hydrochloric acid (reagent grade)

  • Ammonia solution

  • Ultrapure water

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

  • Spiking with Internal Standard: Add a known amount of this compound internal standard solution to a specific volume of the filtered water sample (e.g., 100 mL).

  • Sample pH Adjustment: Adjust the pH of the sample to approximately 3.0 with hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge.

    • Equilibrate the cartridge with 5 mL of ultrapure water adjusted to pH 3.0. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes and the internal standard from the cartridge with 5 mL of a methanol/acetonitrile mixture (e.g., 50:50, v/v) containing a small percentage of formic acid (e.g., 0.1%).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol describes the instrumental analysis of the extracted samples.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient program should be optimized for the separation of the target fluoroquinolones.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for pefloxacin, this compound, and other target fluoroquinolones need to be determined by direct infusion of individual standards. For example:

    • Pefloxacin: m/z 334 -> [Product Ions]

    • This compound: m/z 339 -> [Product Ions]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of environmental water samples for fluoroquinolones using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Spiking 3. Spiking with This compound Filtration->Spiking pH_Adjustment 4. pH Adjustment (to ~3) Spiking->pH_Adjustment Conditioning 5. Cartridge Conditioning Loading 6. Sample Loading pH_Adjustment->Loading Conditioning->Loading Washing 7. Cartridge Washing Loading->Washing Elution 8. Elution Washing->Elution Concentration 9. Concentration Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution LC_MS_MS 11. UHPLC-MS/MS Analysis Reconstitution->LC_MS_MS

Figure 1. Experimental workflow for the analysis of fluoroquinolones in water.

isotope_dilution_principle cluster_sample Initial Sample cluster_standard Addition cluster_process Analytical Process cluster_result Quantification Analyte Native Analyte (Pefloxacin) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep InternalStandard Internal Standard (this compound) InternalStandard->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Ratio Measure Ratio of Analyte / Internal Standard Analysis->Ratio Concentration Calculate Initial Analyte Concentration Ratio->Concentration

Figure 2. Principle of isotope dilution for accurate quantification.

References

Application Note: Quantitative Analysis of Pefloxacin in Human Plasma using Isotope Dilution Mass Spectrometry with Pefloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pefloxacin in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes Pefloxacin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A simple protein precipitation step is employed for sample cleanup, followed by rapid chromatographic separation using a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, accuracy, and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate measurement of Pefloxacin concentrations in biological matrices is crucial for optimizing therapeutic efficacy and minimizing toxicity. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity and ability to correct for analytical variability using a SIL-IS.[1][2] this compound, a deuterated analog of Pefloxacin, serves as the ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample extraction and ionization efficiency.[3] This note provides a detailed protocol for the quantification of Pefloxacin in human plasma using LC-MS/MS with this compound.

Experimental

Materials and Reagents
  • Pefloxacin analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pefloxacin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the Pefloxacin stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Pefloxacin working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (Water + 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions As described in Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pefloxacin 334.2290.2 (Quantifier)10025
334.2233.1 (Qualifier)10035
This compound 339.2295.210025

Note: The fragmentation of quinolones often involves the loss of water and carbon dioxide, as well as cleavage of the piperazine ring structure. The proposed transitions are based on these common fragmentation patterns.[4]

Results and Discussion

The developed IDMS method demonstrates excellent performance for the quantification of Pefloxacin in human plasma. The use of this compound as an internal standard ensures the reliability of the results by compensating for any variability during the analytical process.

Linearity

The method was found to be linear over the concentration range of 5 to 5000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of Pefloxacin to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99.

Table 3: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Pefloxacin5 - 5000>0.99
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing QC samples at three different concentration levels (low, medium, and high) on three separate days. The results, summarized in Table 4, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits for bioanalytical method validation.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low 15≤ 5.0≤ 6.095 - 105
Medium 150≤ 4.0≤ 5.097 - 103
High 4000≤ 3.0≤ 4.098 - 102
Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (≤20%). The LLOQ for Pefloxacin in human plasma was established at 5 ng/mL.

Visualizations

experimental_workflow start Start: Human Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard Solution start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase A evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for Pefloxacin quantification.

logical_relationship analyte Pefloxacin (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is This compound (IS) is->sample_prep ratio Peak Area Ratio (Analyte / IS) is->ratio Correction lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (Ionization, Fragmentation) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing data_processing->ratio calibration Calibration Curve ratio->calibration quantification Accurate Quantification calibration->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly reliable, sensitive, and specific approach for the quantification of Pefloxacin in human plasma. The simple sample preparation and rapid LC-MS/MS analysis make this method well-suited for high-throughput applications in clinical research, including therapeutic drug monitoring and pharmacokinetic studies, facilitating personalized medicine and advancing drug development.

References

Troubleshooting & Optimization

Overcoming matrix effects in Pefloxacin-d5 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Pefloxacin-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Pefloxacin, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] Since this compound is the stable isotope-labeled internal standard (SIL-IS) for Pefloxacin, it is designed to co-elute and experience the same matrix effects, thus providing a corrective measure. However, significant or variable matrix effects can still pose challenges.

Q2: My quantitative results for Pefloxacin are inconsistent across different preparations of the same biological sample. What is the likely cause?

A: Inconsistent quantitative results are a classic sign of uncompensated matrix effects.[3] While this compound is used to normalize variations, severe or differential matrix effects between the analyte and the internal standard can still lead to poor reproducibility.[4] This can be caused by inefficient sample cleanup, chromatographic issues where interfering compounds are not adequately separated, or issues with the internal standard itself.

Q3: I am observing low sensitivity and a high limit of quantitation (LOQ) for my Pefloxacin assay. How can I improve this?

A: Low sensitivity is often a direct result of ion suppression.[2] This occurs when co-eluting matrix components compete with Pefloxacin for ionization in the MS source. To improve sensitivity, focus on enhancing sample cleanup to remove these interfering compounds, optimizing chromatographic separation to move Pefloxacin away from regions of ion suppression, and ensuring the MS source parameters are optimal for Pefloxacin ionization.

Q4: How do I choose the right sample preparation technique to minimize matrix effects for Pefloxacin analysis in plasma?

A: The choice of sample preparation is critical for minimizing matrix effects. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or methanol. While effective at removing proteins, it may not remove other matrix components like phospholipids, which are known to cause ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by using a water-immiscible organic solvent to extract the analyte from the aqueous matrix.[6]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interfering compounds, providing the cleanest extracts and minimizing matrix effects, though it is more time-consuming and costly.[6][7]

The optimal technique depends on the required sensitivity and the complexity of the matrix. For many applications involving fluoroquinolones in plasma, protein precipitation provides a good balance of simplicity and effectiveness, especially when coupled with a reliable SIL-IS like this compound.[8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance.

    • Solution: Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column.

  • Injection Solvent Mismatch: If the solvent used to dissolve the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the reconstitution solvent is as close in composition as possible to the initial mobile phase.

  • Column Overload: Injecting too much sample or analyte can lead to broad or fronting peaks.

    • Solution: Try reducing the injection volume or diluting the sample.

Problem 2: Inadequate Compensation by this compound Internal Standard

Possible Causes & Solutions:

  • Chromatographic Separation of Analyte and IS: Although chemically similar, deuterated standards can sometimes exhibit slightly different retention times than the native analyte (isotopic effect), especially in highly efficient chromatographic systems.[9] If they do not co-elute perfectly, they will not experience the same matrix effects.

    • Solution: Adjust the chromatographic gradient to ensure co-elution. A shallower gradient around the elution time of the analyte and IS can improve peak overlap.

  • Degradation or Instability of this compound: The deuterium label on this compound could potentially be unstable under certain pH or temperature conditions during sample processing, leading to H/D exchange.[10]

    • Solution: Evaluate the stability of this compound under your specific sample preparation conditions. Avoid extreme pH and high temperatures if possible.

  • Contamination of Internal Standard: The this compound standard may contain a small amount of unlabeled Pefloxacin, which can affect the accuracy of low-level quantification.[4]

    • Solution: Verify the isotopic purity of your this compound standard by analyzing a high-concentration solution and monitoring for the presence of unlabeled Pefloxacin.

Problem 3: Significant Ion Suppression or Enhancement

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components.

    • Solution: Switch to a more rigorous sample preparation technique. If using PPT, consider trying LLE or SPE.

  • Co-elution with Suppressing Agents: Pefloxacin is eluting at the same time as highly suppressing compounds from the matrix (e.g., phospholipids).

    • Solution: Modify the LC gradient to shift the retention time of Pefloxacin to a "cleaner" region of the chromatogram. A post-column infusion experiment can help identify these suppression zones.

Data Presentation

The following table summarizes typical performance data for the analysis of fluoroquinolones (like Ciprofloxacin, a close structural analog of Pefloxacin) in plasma using various sample preparation methods. This data can serve as a benchmark for what to expect during method development.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol)Levofloxacin90.1 - 109.293.1 - 105.8[8]
Protein Precipitation (Acetonitrile)Ciprofloxacin95 - 114Ion enhancement observed, but compensated by IS[4]
Solid-Phase Extraction (SPE)Enrofloxacin61.9 - 84.8No significant matrix effects observed[1]
Liquid-Liquid Extraction (LLE)Fluoroquinolones71 - 99Not explicitly quantified, but good recoveries suggest minimal impact[2]

Note: Recovery and Matrix Effect values can vary significantly based on the specific protocol, LC-MS system, and matrix lot.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.[2][11]

Objective: To calculate the Matrix Factor (MF), which compares the analyte's response in the presence and absence of matrix components.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Pefloxacin in a neat solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Sample): Process a blank plasma sample through your entire sample preparation procedure. In the final step, spike the resulting clean extract with Pefloxacin to the same final concentration as in Set A.

    • Set C (Pre-Spiked Sample): Spike a blank plasma sample with Pefloxacin at the same concentration as in Set A before starting the sample preparation procedure. Process this sample as usual.

  • Analyze all three sets of samples by LC-MS/MS and record the peak area of Pefloxacin for each.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This is a common and rapid method for preparing plasma samples for fluoroquinolone analysis.[8]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 150 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions PoorReproducibility Poor Reproducibility / Low Sensitivity AssessME 1. Assess Matrix Effect (Post-Extraction Spike) PoorReproducibility->AssessME Start Here CheckChroma 2. Check Chromatography (Analyte/IS Co-elution) AssessME->CheckChroma EvalPrep 3. Evaluate Sample Prep (Recovery & Cleanliness) CheckChroma->EvalPrep AdjustIS Adjust IS Concentration CheckChroma->AdjustIS If IS signal is erratic OptimizeLC Optimize LC Method (Gradient, Column) EvalPrep->OptimizeLC If ME or Co-elution Issues ImprovePrep Improve Sample Prep (LLE, SPE) EvalPrep->ImprovePrep If Low Recovery / High ME OptimizeLC->PoorReproducibility Re-evaluate ImprovePrep->PoorReproducibility Re-evaluate AdjustIS->PoorReproducibility Re-evaluate

Troubleshooting workflow for matrix effects.

SamplePrepComparison Comparison of Sample Preparation Methods cluster_attributes PPT Protein Precipitation (PPT) Simplicity Simplicity PPT->Simplicity High Speed Speed PPT->Speed High Cleanliness Extract Cleanliness PPT->Cleanliness Low Cost Cost PPT->Cost Low LLE Liquid-Liquid Extraction (LLE) LLE->Simplicity Medium LLE->Speed Medium LLE->Cleanliness Medium LLE->Cost Medium SPE Solid-Phase Extraction (SPE) SPE->Simplicity Low SPE->Speed Low SPE->Cleanliness High SPE->Cost High

Comparison of sample preparation methods.

References

Technical Support Center: Pefloxacin-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pefloxacin-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry signal for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in mass spectrometry analysis?

This compound is a deuterated internal standard for Pefloxacin. Internal standards are crucial in quantitative mass spectrometry to correct for variations during sample preparation and analysis, such as extraction loss and matrix effects (ion suppression or enhancement). Since this compound is chemically almost identical to Pefloxacin, it behaves similarly throughout the analytical process, leading to more accurate and precise quantification.

Q2: What are the optimal purity requirements for this compound?

For reliable results, this compound should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled Pefloxacin in the internal standard, which could lead to an overestimation of the analyte's concentration.[1]

Q3: What are the most common reasons for a poor this compound signal?

A weak or inconsistent signal for this compound can stem from several factors:

  • Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, gas flows, and temperature can significantly reduce ionization efficiency.

  • Inappropriate Mobile Phase Composition: The pH and additives in the mobile phase play a critical role in the ionization of this compound.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of this compound.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor signal intensity and high background noise.

  • Improper LC-MS Method: An unoptimized liquid chromatography method can result in poor peak shape and co-elution with interfering compounds.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

If you are observing a weak or absent signal for this compound, follow these troubleshooting steps.

start Low or No this compound Signal check_spray Check ESI Spray Stability start->check_spray check_parameters Verify MS Parameters check_spray->check_parameters Spray is Stable clean_source Clean Ion Source check_spray->clean_source Spray is Unstable/Absent check_lc Inspect LC System check_parameters->check_lc Parameters are Correct optimize_source Optimize Source Parameters check_parameters->optimize_source Parameters are Suboptimal check_lc->clean_source LC Pressure High/Irregular check_mobile_phase Evaluate Mobile Phase check_lc->check_mobile_phase LC Pressure Normal end Signal Improved clean_source->end optimize_source->end check_mobile_phase->end

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Check ESI Spray Stability: Visually inspect the electrospray. An unstable or absent spray can be due to a clogged ESI capillary.

  • Verify MS Parameters: Ensure that the correct MRM transitions and source parameters are being used. Refer to the tables below for recommended starting points.

  • Inspect LC System: Check for leaks or clogs in the LC system, which can be indicated by irregular pressure.

  • Evaluate Mobile Phase: The presence of an acid, like formic acid, in the mobile phase is crucial for good ionization of fluoroquinolones in positive ion mode.

  • Optimize Source Parameters: If the signal is still low, a systematic optimization of the ion source parameters is necessary.

  • Clean Ion Source: If all else fails, the ion source may be contaminated and require cleaning according to the manufacturer's protocol.

Issue 2: High Background Noise or Interfering Peaks

High background noise can obscure the this compound signal and affect quantification.

start High Background Noise run_blank Inject a Solvent Blank start->run_blank check_solvents Check Solvents and Vials run_blank->check_solvents Blank is Contaminated improve_cleanup Improve Sample Cleanup run_blank->improve_cleanup Blank is Clean clean_system Clean LC and MS System check_solvents->clean_system end Noise Reduced clean_system->end improve_cleanup->end

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Inject a Solvent Blank: This will help determine if the contamination is from the sample or the LC-MS system.

  • Check Solvents and Vials: If the blank is contaminated, use fresh, high-purity solvents and new vials.

  • Improve Sample Cleanup: If the blank is clean, the interference is likely from the sample matrix. Consider a more effective sample preparation method, such as solid-phase extraction (SPE).

  • Clean LC and MS System: If the source of contamination cannot be identified, a thorough cleaning of the LC flow path and the mass spectrometer's ion source is recommended.

Experimental Protocols & Data

Recommended LC-MS/MS Parameters for this compound

The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Proposed MRM Transitions for Pefloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pefloxacin334.2316.220-30
290.225-35
This compound339.2321.220-30
295.225-35

Note: The fragmentation of the ethyl group (loss of C2H4) is a common pathway for Pefloxacin. For this compound, this would result in a neutral loss of C2H_x_D_y_.

Table 2: Typical LC Gradient for Pefloxacin Analysis [1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
3.09010
8.07030
10.07030
10.5595
13.0595
13.19010
15.09010
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40 °C

Table 3: Recommended ESI Source Parameters

ParameterTypical RangeRecommendation
Ionization ModePositivePositive ion mode is recommended for fluoroquinolones.
Capillary Voltage3000 - 4000 VStart at 3500 V and optimize.
Nebulizer Gas Pressure20 - 60 psiAdjust for a stable spray.
Drying Gas Flow8 - 12 L/minStart at 10 L/min.
Drying Gas Temperature250 - 400 °CStart at 350 °C.
Impact of Mobile Phase Additives

The addition of an acid to the mobile phase is critical for achieving a good signal for Pefloxacin in positive ion mode. Formic acid is a common choice as it is volatile and compatible with mass spectrometry. The acid helps to protonate the Pefloxacin molecule, which is necessary for its detection in positive ESI. Studies have shown that adding formic acid can significantly improve peak intensity for fluoroquinolones.[2]

Sample Preparation Protocol

A simple protein precipitation is often sufficient for the analysis of Pefloxacin in biological matrices like plasma.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 60 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

References

Pefloxacin-d5 stability issues during sample storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Pefloxacin-d5 during sample storage and processing. Ensuring the stability of internal standards like this compound is critical for the accuracy and reliability of bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

This compound, like its non-deuterated counterpart, is susceptible to degradation under certain conditions. The primary factors that can compromise its stability include:

  • pH: Pefloxacin is known to degrade significantly in acidic conditions and experiences mild degradation in alkaline environments.[1]

  • Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of Pefloxacin.[1][2]

  • Light Exposure (Photolysis): Pefloxacin is sensitive to light and can undergo photodegradation.[1]

  • Temperature: While stable under dry heat, prolonged exposure to elevated temperatures in solution can accelerate degradation.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the integrity of your this compound internal standard, it is crucial to adhere to proper storage conditions. For stock solutions, it is recommended to:

  • Store at -20°C for short-term use (up to one month).

  • For long-term storage, it is advisable to keep the stock solution at -80°C for up to six months.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q3: My this compound response is variable in my analytical run. What could be the cause?

Variability in the internal standard response can stem from several factors related to its stability during sample processing and analysis. Consider the following troubleshooting steps:

  • Autosampler Stability: this compound may degrade in the autosampler over the course of a long analytical run, especially if the autosampler is not temperature-controlled. It is essential to evaluate the stability of processed samples under the specific autosampler conditions and duration of the run.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of plasma or serum samples containing this compound can lead to degradation. It is recommended to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are required, aliquot the sample into separate tubes before the initial freezing.

  • Extraction and Reconstitution Solvents: The choice of solvents for sample extraction and reconstitution can impact the stability of this compound. Ensure that the solvents used are compatible and do not promote degradation. It is also crucial to ensure the complete dissolution of the dried extract during reconstitution.

Troubleshooting Guides

Issue 1: Decreasing this compound Peak Area Throughout an Analytical Run

Possible Cause: Degradation of this compound in the autosampler.

Troubleshooting Steps:

  • Evaluate Autosampler Stability:

    • Prepare a set of quality control (QC) samples at low and high concentrations.

    • Inject a subset of these QCs at the beginning of the analytical run (T=0).

    • Store the remaining QCs in the autosampler under the same conditions as the study samples.

    • Re-inject the stored QCs at various time points throughout the run (e.g., after 6, 12, and 24 hours) and at the end of the run.

    • Compare the peak areas of the stored QCs to the initial injections. A significant decrease in peak area (typically >15%) indicates instability.

  • Mitigation Strategies:

    • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

    • Limit the duration of the analytical run.

    • If instability is confirmed, process and analyze samples in smaller batches.

Issue 2: Inconsistent this compound Recovery After Sample Storage

Possible Cause: Long-term storage instability or degradation due to freeze-thaw cycles.

Troubleshooting Steps:

  • Assess Long-Term Stability:

    • Spike a pool of the appropriate biological matrix (e.g., human plasma) with a known concentration of this compound.

    • Aliquot and store these samples at the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze aliquots at different time points (e.g., 1 week, 1 month, 3 months, etc.) against a freshly prepared calibration curve.

    • A significant deviation from the nominal concentration indicates long-term instability. Studies have shown that Pefloxacin is stable in serum for at least 3 weeks when stored at -20°C.

  • Evaluate Freeze-Thaw Stability:

    • Prepare a set of QC samples in the relevant biological matrix.

    • Subject these samples to multiple freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing the sample at the intended storage temperature for at least 12 hours followed by thawing unassisted at room temperature.

    • Analyze the samples after each cycle and compare the results to control samples that have not undergone freeze-thaw cycles.

    • A deviation of more than 15% from the control samples suggests instability.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of Pefloxacin under various stress conditions. It is important to note that this data is for Pefloxacin and should be considered as a close approximation for this compound, as specific stability data for the deuterated form is limited.

Table 1: Oxidative Degradation of Pefloxacin with ACVA Oxidant [2]

Temperature (°C)Incubation Time (hours)Degradation (%)
4033614.81
509611.63
606024.67

Table 2: Stability of Pefloxacin in Human Serum

Storage Temperature (°C)DurationStability
-20At least 3 weeksStable

Experimental Protocols

Protocol 1: Forced Degradation Study of Pefloxacin

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4][5]

  • Acidic Hydrolysis:

    • Dissolve Pefloxacin in a solution of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Dissolve Pefloxacin in a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve Pefloxacin in a solution containing 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time intervals for analysis.

  • Photolytic Degradation:

    • Expose a solution of Pefloxacin to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at specified time points.

  • Thermal Degradation:

    • Place solid Pefloxacin powder in a temperature-controlled oven (e.g., at 70°C).

    • At designated time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

Visualizations

Pefloxacin Degradation Pathways

The following diagrams illustrate the potential degradation pathways of Pefloxacin under different stress conditions. These are based on the known degradation of fluoroquinolone antibiotics.

Pefloxacin Pefloxacin Acid_Degradation Acidic Degradation Products Pefloxacin->Acid_Degradation  Acidic Hydrolysis Alkaline_Degradation Alkaline Degradation Products Pefloxacin->Alkaline_Degradation  Alkaline Hydrolysis Oxidative_Degradation Oxidative Degradation Products Pefloxacin->Oxidative_Degradation  Oxidation Photolytic_Degradation Photolytic Degradation Products Pefloxacin->Photolytic_Degradation  Photolysis cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_processing Sample Processing cluster_analysis Analysis Spike Spike Matrix with This compound Aliquot Aliquot Samples Spike->Aliquot LongTerm Long-Term Storage (-20°C / -80°C) Aliquot->LongTerm FreezeThaw Freeze-Thaw Cycles Aliquot->FreezeThaw BenchTop Bench-Top Stability Aliquot->BenchTop Extraction Extraction LongTerm->Extraction FreezeThaw->Extraction BenchTop->Extraction Reconstitution Reconstitution Extraction->Reconstitution Autosampler Autosampler Stability Reconstitution->Autosampler LCMS LC-MS/MS Analysis Autosampler->LCMS

References

Technical Support Center: Investigating Isotopic Back-Exchange in Pefloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating isotopic back-exchange in Pefloxacin-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is an undesired process where deuterium atoms on a labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This phenomenon can lead to a decrease in the internal standard's signal and an increase in the signal of the unlabeled analyte, compromising the accuracy and precision of quantitative analyses.[3][4]

Q2: Where are the deuterium labels located on the this compound molecule?

This compound is synthesized using iodoethane-d5.[5] This indicates that the five deuterium atoms are located on the ethyl group attached to the nitrogen atom of the quinolone ring system. This is a chemically stable position, making this compound generally robust against back-exchange under typical analytical conditions.

Q3: What are the primary factors that can induce back-exchange in this compound?

While the deuterium labels on the ethyl group of this compound are relatively stable, extreme experimental conditions can potentially promote back-exchange. The most significant factors include:

  • pH: Strongly acidic or basic conditions can catalyze hydrogen-deuterium exchange.[4][6] The rate of exchange is generally lowest at a pH of around 2.5.[7]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[7]

  • Solvent Composition: The nature of the solvent can influence the stability of the deuterium labels.

Q4: What are the acceptable levels of chemical and isotopic purity for this compound?

For use as an internal standard in quantitative assays, the following purity levels are generally recommended:[2][8]

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound back-exchange.

Problem 1: Decreasing internal standard (this compound) response and/or increasing analyte (Pefloxacin) response over time in prepared samples.

  • Possible Cause: Isotopic back-exchange is occurring in the sample matrix or solvent.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Prepare a solution of this compound in the sample diluent and mobile phase. Analyze the solution at regular intervals over a period equivalent to your typical sample analysis time.[2] A significant decrease in the this compound peak area or the appearance and increase of a Pefloxacin peak suggests instability.

    • Assess pH of the Sample and Mobile Phase: Measure the pH of your sample preparations and mobile phases. If the pH is highly acidic or basic, consider adjusting it to a more neutral range if your analytical method allows.

    • Control Temperature: Ensure that samples are stored at appropriate temperatures (e.g., refrigerated or frozen) to minimize thermal degradation and potential back-exchange. Avoid prolonged exposure of samples to ambient or elevated temperatures.

Problem 2: Inaccurate or imprecise quantitative results.

  • Possible Cause: Unaccounted for back-exchange is leading to a biased analyte-to-internal standard ratio.

  • Troubleshooting Steps:

    • Perform a Back-Exchange Check: Follow the detailed experimental protocol outlined below to quantify the extent of back-exchange under your specific experimental conditions.

    • Optimize LC-MS/MS Method:

      • Mobile Phase: If back-exchange is confirmed, experiment with different mobile phase compositions and pH values to find conditions that minimize the exchange.

      • Gradient and Run Time: A shorter chromatographic run time can reduce the exposure of the internal standard to potentially harsh mobile phase conditions.

    • Consider the Labeling Position: While the ethyl group is stable, if you continue to experience issues, confirm the labeling pattern from the supplier. Deuterium atoms on aromatic rings are also generally stable.[2]

Problem 3: Observing a small peak at the m/z of the unlabeled analyte in a pure solution of this compound.

  • Possible Cause: This is likely due to the inherent isotopic impurity of the standard, not necessarily back-exchange.[3] No synthesis is 100% perfect, and a small amount of the unlabeled analyte is often present.[3]

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis: The CoA should specify the isotopic purity of the this compound.[2]

    • Assess the Contribution of the Unlabeled Analyte: Prepare a "zero sample" (a blank matrix spiked only with the internal standard) to determine the response of the unlabeled analyte originating from the this compound. This can be subtracted from the response in your unknown samples.

    • Adjust Internal Standard Concentration: Using a lower concentration of the internal standard can minimize the contribution of the unlabeled impurity, provided the signal remains sufficient for reliable quantification.[3]

Data Presentation

The following tables summarize the expected stability of the deuterium labels on the ethyl group of this compound under various conditions based on general chemical principles.

Table 1: Expected Stability of this compound as a Function of pH

pH RangeExpected StabilityRationale
< 3Moderate to HighExchange is catalyzed by acid, but the rate is often minimal around pH 2.5.[7]
3 - 8HighGenerally considered a stable pH range for deuterium labels on alkyl groups.
> 8ModerateBase-catalyzed exchange can occur, with the rate increasing with pH.[4]

Table 2: Expected Stability of this compound as a Function of Temperature

TemperatureExpected StabilityRationale
< 4°CHighLow temperatures slow down chemical reactions, including isotopic exchange.
Ambient (20-25°C)HighGenerally stable for routine sample preparation and analysis.
> 40°CModerate to LowIncreased temperature can accelerate the rate of back-exchange, especially in non-neutral pH conditions.[7]

Table 3: Expected Stability of this compound in Common Solvents

SolventExpected StabilityRationale
AcetonitrileHighAprotic solvent, less likely to participate in H/D exchange.
MethanolHighProtic solvent, but exchange with alkyl deuterons is generally slow without a catalyst.
WaterHighProtic solvent, but exchange is slow under neutral pH and ambient temperature.
Aqueous BuffersDependent on pHStability will be dictated by the pH of the buffer (see Table 1).

Experimental Protocols

Protocol: Assessment of Isotopic Back-Exchange of this compound

Objective: To quantify the extent of isotopic back-exchange of this compound under specific experimental conditions.

Materials:

  • This compound internal standard solution

  • Pefloxacin analytical standard

  • Blank matrix (e.g., plasma, urine)

  • Sample diluent

  • Mobile phases (A and B)

  • LC-MS/MS system

Methodology:

  • Preparation of Test Solutions:

    • Solution A (Analyte + IS): Prepare a solution containing a known concentration of Pefloxacin and this compound in the sample diluent.

    • Solution B (IS only): Prepare a solution containing only this compound at the same concentration as in Solution A, in the sample diluent.

    • Solution C (IS in Mobile Phase): Prepare a solution of this compound in the initial mobile phase composition.

  • Time-Course Incubation:

    • Divide Solutions B and C into several aliquots.

    • Incubate these aliquots at the desired temperature (e.g., ambient, 37°C) for different durations (e.g., 0, 1, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • At each time point, inject the incubated solutions onto the LC-MS/MS system.

    • Analyze Solution A at the beginning of the experiment to establish the initial response.

    • Monitor the MRM transitions for both Pefloxacin and this compound.

  • Data Analysis:

    • For each time point of the incubated solutions (B and C), calculate the peak area of both Pefloxacin and this compound.

    • Calculate the percentage of back-exchange at each time point using the following formula: % Back-Exchange = (Area of Pefloxacin / (Area of Pefloxacin + Area of this compound)) * 100

    • Plot the % Back-Exchange as a function of incubation time to determine the rate of exchange under the tested conditions.

Mandatory Visualization

Caption: Chemical structure of Pefloxacin with the d5 label on the ethyl group.

Back_Exchange_Mechanism Pefloxacin_d5 This compound (Analyte-d5) Pefloxacin_d4_H1 Pefloxacin-d4h1 (Partially Exchanged) Pefloxacin_d5->Pefloxacin_d4_H1 H/D Exchange Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->Pefloxacin_d4_H1 Catalyst Catalyst (H+ or OH-) Catalyst->Pefloxacin_d4_H1 Pefloxacin Pefloxacin (Fully Exchanged) Pefloxacin_d4_H1->Pefloxacin Further Exchange

Caption: Simplified mechanism of acid/base-catalyzed isotopic back-exchange.

Troubleshooting_Workflow Start Inaccurate/Imprecise Quantitative Results Check_IS_Purity Step 1: Assess IS Purity (Inject IS only) Start->Check_IS_Purity Impurity_Present Unlabeled analyte present? Check_IS_Purity->Impurity_Present Correct_for_Impurity Action: Correct for impurity contribution or use a purer lot. Impurity_Present->Correct_for_Impurity Yes Perform_Stability_Test Step 2: Perform Solvent Stability Test Impurity_Present->Perform_Stability_Test No Correct_for_Impurity->Perform_Stability_Test Back_Exchange_Observed Back-exchange observed? Perform_Stability_Test->Back_Exchange_Observed Optimize_Conditions Action: Optimize pH, temperature, and/or solvent conditions. Back_Exchange_Observed->Optimize_Conditions Yes Review_Method Step 3: Review Analytical Method Back_Exchange_Observed->Review_Method No Optimize_Conditions->Review_Method Method_Optimized Action: Shorten run time, adjust mobile phase, etc. Review_Method->Method_Optimized End Accurate Quantification Method_Optimized->End

Caption: Logical workflow for troubleshooting this compound back-exchange issues.

References

Technical Support Center: Optimization of Mobile Phase for Pefloxacin-d5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chromatographic separation of Pefloxacin-d5. This compound, a deuterated form of the fluoroquinolone antibiotic Pefloxacin, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. Achieving robust and reproducible separation is critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase optimization important for this compound separation?

A1: Mobile phase optimization is crucial for achieving good chromatographic separation. It directly influences key parameters such as retention time, peak shape, resolution from other components, and overall analysis time. An optimized mobile phase ensures accurate and reliable quantification of this compound, especially when used as an internal standard.

Q2: What are the typical columns used for this compound separation?

A2: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of Pefloxacin and its deuterated analog.[1][2] These columns provide good retention and separation based on the hydrophobicity of the analyte.

Q3: What are the common organic modifiers and aqueous phases used in the mobile phase for this compound?

A3: Acetonitrile and methanol are the most common organic solvents used to modify the mobile phase.[1][2][3] The aqueous phase is often an acidic buffer, such as phosphoric acid or formic acid solutions, to control the pH and ensure good peak shape.[3][4][5]

Q4: How does the pH of the mobile phase affect the separation of this compound?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[6][7] Pefloxacin is an amphoteric compound, and controlling the pH helps to maintain a consistent charge, leading to reproducible retention times and symmetrical peak shapes. An acidic pH, typically around 3, is often employed to suppress the ionization of the carboxylic acid group and ensure good retention on a reversed-phase column.[3][4]

Q5: Can I use the same mobile phase for both Pefloxacin and this compound?

A5: Yes. Since this compound is a deuterated analog of Pefloxacin, their chemical properties are very similar. A mobile phase optimized for Pefloxacin will also be suitable for the separation of this compound. The retention times will be very close, with the deuterated standard typically eluting slightly earlier.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase. For this compound on a C18 column, a pH of around 2.9-3.3 is often effective.[3][8]
Secondary interactions with the stationary phase.Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
Column overload.Reduce the injection volume or the concentration of the sample.
Shift in Retention Time Change in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase that has been recently prepared and properly degassed.[7]
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Poor Resolution Mobile phase is too strong (low retention).Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
Mobile phase is too weak (high retention).Increase the percentage of the organic modifier in the mobile phase.
Inefficient column.Check the column's theoretical plates and replace it if performance has degraded.
High Backpressure Blockage in the HPLC system.Check for blockages in the tubing, frits, and guard column.
Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm filter before use.[3]
High mobile phase viscosity or flow rate.Reduce the flow rate or consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol).

Experimental Protocols

Below are detailed methodologies for the separation of Pefloxacin, which are directly applicable to this compound.

Method 1: HPLC-UV for Pefloxacin in Tablets and Human Plasma

This method is adapted from a validated HPLC method for the determination of Pefloxacin.[3][9][10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Shim-pack CLC-ODS (C18), 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v).[3] The pH of the mobile phase should be adjusted to 2.9 with potassium hydroxide.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector set at a wavelength of 275 nm.[3]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Method 2: Stability-Indicating HPLC Method

This method is suitable for assessing the stability of Pefloxacin and can be used for routine analysis.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol and buffer in a ratio of 30:70 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detector set at a wavelength of 277 nm.[1][2]

  • Retention Time: Approximately 5.1 min.[1][2]

Data Presentation

The following tables summarize key quantitative data from validated HPLC methods for Pefloxacin analysis, which can be used as a starting point for this compound method development.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2
Mobile Phase Acetonitrile: 0.025 M Phosphoric Acid (13:87, v/v), pH 2.9Methanol: Buffer (30:70, v/v)
Flow Rate 1.0 mL/min[3]1.0 mL/min[1][2]
Wavelength 275 nm[3]277 nm[1][2]
Retention Time Not specified, but good resolution was achieved.[3]5.1 min[1][2]
Linear Range 0.125 - 12 µg/mL[9]1.0 - 100 µg/mL[1][2]
**Correlation Coefficient (R²) **0.9987[9]0.9996[1][2]
Limit of Detection (LOD) 0.03125 µg/mL[9]Not specified
Limit of Quantitation (LOQ) 0.125 µg/mL[9]Not specified

Visualizations

The following diagrams illustrate the workflow for mobile phase optimization and a logical approach to troubleshooting common chromatographic issues.

Mobile_Phase_Optimization_Workflow start Define Separation Goals (Resolution, Run Time) select_column Select Appropriate Column (e.g., C18) start->select_column initial_conditions Establish Initial Conditions (e.g., ACN:Buffer, pH 3) select_column->initial_conditions run_initial Perform Initial Injection initial_conditions->run_initial evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Retention) run_initial->evaluate_chromatogram optimize_organic Adjust Organic Modifier Ratio evaluate_chromatogram->optimize_organic Unsatisfactory Retention optimize_ph Adjust Mobile Phase pH evaluate_chromatogram->optimize_ph Poor Peak Shape optimize_flow Optimize Flow Rate evaluate_chromatogram->optimize_flow Long Run Time final_method Final Validated Method evaluate_chromatogram->final_method Satisfactory optimize_organic->run_initial optimize_ph->run_initial optimize_flow->run_initial

Caption: Workflow for optimizing the mobile phase for this compound separation.

Troubleshooting_Logic start Chromatographic Issue Identified issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape retention_time Retention Time Shift issue_type->retention_time Retention Time resolution Poor Resolution issue_type->resolution Resolution check_ph Verify/Adjust Mobile Phase pH peak_shape->check_ph check_column_health Inspect Column Condition check_ph->check_column_health No Improvement solution Problem Resolved check_ph->solution Improved check_sample_load Reduce Sample Concentration/Volume check_column_health->check_sample_load No Improvement check_column_health->solution Improved check_sample_load->solution Improved check_mobile_phase Check Mobile Phase Preparation & Age retention_time->check_mobile_phase check_temp Verify Column Temperature Stability check_mobile_phase->check_temp No Improvement check_mobile_phase->solution Improved check_flow_rate Confirm Pump Flow Rate check_temp->check_flow_rate No Improvement check_temp->solution Improved check_flow_rate->solution Improved adjust_organic Modify Organic:Aqueous Ratio resolution->adjust_organic change_organic Switch Organic Solvent (ACN <> MeOH) adjust_organic->change_organic No Improvement adjust_organic->solution Improved gradient_elution Consider Gradient Elution change_organic->gradient_elution No Improvement change_organic->solution Improved gradient_elution->solution Improved

Caption: Logical troubleshooting guide for common HPLC issues.

References

Identifying sources of Pefloxacin-d5 contamination in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pefloxacin-d5. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential sources of this compound contamination in the laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: I am seeing a this compound peak in my blank samples. What are the potential sources of this contamination?

Encountering a signal for your analyte in a blank injection is a common issue in sensitive analytical methods like LC-MS/MS. The sources of contamination can be broadly categorized into several areas of your experimental workflow.

Potential Sources of Contamination:

  • Cross-Contamination from High-Concentration Samples: Carryover from a preceding high-concentration sample is a frequent cause. This can occur in the autosampler needle, injection port, or on the analytical column.

  • Contaminated Solvents or Reagents: The solvents used for mobile phases (e.g., water, acetonitrile, methanol) or sample diluents can be a source. Additives like formic acid or ammonium acetate can also be contaminated.

  • Laboratory Glassware and Plasticware: Improperly cleaned glassware, vials, pipette tips, or solvent bottles can harbor residual this compound. Phthalates and other plasticizers can also leach from plastic containers and interfere with analysis.[1][2]

  • Shared Laboratory Equipment: Use of shared balances, spatulas, or sonication baths without thorough cleaning between uses can lead to cross-contamination.

  • Stock Solutions and Internal Standards: The contamination could originate from the preparation of other, more concentrated this compound solutions in the same laboratory space, leading to aerosolization or incidental transfer.

  • System-Related Issues: Contamination may be present within the LC-MS system itself, including tubing, fittings, seals, or the ion source, especially if the system was previously used for high-concentration fluoroquinolone analysis.

To systematically identify the source, a logical troubleshooting workflow should be followed.

FAQ 2: How can I systematically troubleshoot the source of this compound contamination?

A step-by-step process of elimination is the most effective way to pinpoint the source of contamination. We recommend the following workflow.

G Troubleshooting Workflow for this compound Contamination cluster_0 Initial Observation cluster_1 Phase 1: System & Method Blanks cluster_2 Phase 2: Consumables & Reagents cluster_3 Phase 3: Environmental & Procedural cluster_4 Conclusions start This compound Peak in Blank Sample A Inject a 'No Injection' Blank (Run method without injection) start->A B Prepare Fresh Mobile Phase & Re-inject Blank A->B Peak Persists res1 Contamination in MS A->res1 Peak Gone C Isolate LC from MS (Divert flow to waste) B->C Peak Persists res3 Mobile Phase Contaminated B->res3 Peak Gone D Use New Solvent Vials & Sample Vials C->D Peak Persists res2 Contamination in LC System (Tubing, Column) C->res2 Peak Gone E Test Individual Solvents (Water, ACN, MeOH, etc.) D->E Peak Persists res4 Vials Contaminated D->res4 Peak Gone F Prepare Fresh Diluent & Re-inject Blank E->F Peak Persists res5 Solvent(s) Contaminated E->res5 Peak Gone G Thoroughly Clean Autosampler & Injection Port F->G Peak Persists res6 Diluent Contaminated F->res6 Peak Gone H Review Sample Prep Procedures (e.g., shared equipment) G->H Peak Persists res7 Carryover/System Hardware G->res7 Peak Gone res8 Procedural/Environmental H->res8

Caption: A logical workflow for identifying contamination sources.

FAQ 3: What are the typical impurities or degradation products of Pefloxacin that might be mistaken for this compound or interfere with its analysis?

Impurities in pefloxacin can originate from its synthesis or from degradation over time. While this compound is a stable labeled internal standard, understanding potential related compounds is crucial for accurate analysis.

Potential Pefloxacin-Related Impurities:

Impurity TypeDescriptionPotential for Interference
Process-Related Impurities These are substances that remain from the synthesis process. They can include unreacted intermediates from the quinolone ring synthesis or by-products from fluorination and alkylation steps.[3]High. These compounds may have similar core structures and chromatographic behavior to this compound, potentially causing overlapping peaks or ion suppression.
Degradation Impurities Pefloxacin can degrade under certain conditions, such as exposure to light (photodegradation) or significant oxidative stress.[1][3] Degradation is notable in acidic and oxidative conditions and mild in alkaline conditions.[4][5]Moderate. Degradation products may have different masses but could co-elute, affecting ionization efficiency. Forced degradation studies can help identify these products.[1]
Residual Solvents Solvents like methanol, acetone, or chloroform used during synthesis or purification may be present in trace amounts.[3]Low. Typically, these are volatile and would elute much earlier than this compound in a reversed-phase LC method. They are unlikely to be a direct spectral interference.
FAQ 4: What are the best practices for cleaning laboratory equipment to prevent fluoroquinolone contamination?

Preventing contamination is more effective than trying to remove it. Implementing rigorous cleaning protocols is essential, especially when working with highly potent compounds like fluoroquinolones.

Recommended Cleaning Protocol for Glassware and Equipment:

  • Pre-Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., methanol or acetonitrile) to remove the bulk of any residual compound.

  • Detergent Wash: Manually scrub with a laboratory-grade, phosphate-free detergent and warm water. Use appropriate brushes to clean all surfaces thoroughly.[6]

  • Multiple Rinses: Rinse at least 3-5 times with tap water, followed by 3-5 rinses with deionized (DI) or purified water.

  • Final Solvent Rinse: Perform a final rinse with a high-purity solvent such as LC-MS grade methanol or acetonitrile to remove any remaining organic residues and to aid in drying.

  • Drying: Dry glassware in an oven at a temperature that will not damage the vessel. Avoid using cloths, which can introduce fibers and other contaminants.

  • Storage: Store cleaned equipment in a clean, dust-free environment, such as a closed cabinet. Cover openings with aluminum foil to prevent airborne contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound to identify its potential degradation products, which helps in developing a stability-indicating analytical method.

Objective: To generate and identify likely degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (LC-MS grade)

  • Methanol and Acetonitrile (LC-MS grade)

  • Calibrated pH meter, HPLC or UPLC-MS/MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 70°C for 48 hours.

    • Dissolve a known quantity in methanol and dilute for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated LC-MS/MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxide Oxidation (3% H₂O₂) prep->oxide photo Photolysis (UV Light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize photo->neutralize analyze Analyze via LC-MS/MS neutralize->analyze outcome Identify Degradation Products & Validate Stability-Indicating Method analyze->outcome

Caption: Workflow for a forced degradation study.

Protocol 2: LC-MS/MS Analysis for this compound and its Potential Impurities

This protocol provides a general framework for the sensitive detection of this compound and can be adapted to search for specific contaminants identified through troubleshooting.

Objective: To quantify this compound and detect potential contaminants at trace levels.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

LC Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: m/z 339.2 → 295.2 (Quantifier), 339.2 → 221.2 (Qualifier)

    • Note: Specific transitions must be optimized for the instrument in use.

  • Source Parameters: Optimize gas flows, temperatures, and voltages according to manufacturer recommendations for sensitive analysis.

References

Addressing variability in Pefloxacin-d5 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Pefloxacin-d5 internal standard (IS) response during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

This compound, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Its primary role is to compensate for variability that can occur during various stages of the analytical workflow, including sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1][2] By normalizing the analyte's response to the this compound response, the precision and accuracy of the quantitative results are significantly improved.[1]

Q2: What are the common causes of variability in the this compound internal standard response?

Excessive variability in the this compound response can indicate issues with the bioanalytical method. The root causes can be broadly categorized as follows:

  • Sample Preparation Errors: Mistakes during sample preparation, such as incorrect spiking of the IS, are a common source of variability.[1] Incomplete mixing of the IS with the sample matrix can also lead to inconsistencies.[3]

  • Inconsistent Extraction Recovery: Inefficient or inconsistent extraction of the analyte and IS from the biological matrix can lead to variable responses.[1]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to altered IS response.[4][5][6] Even with a SIL IS, significant matrix effects can impact data quality.[4]

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler, can contribute to IS variability.[1][3] Contamination in the LC-MS system can also be a factor.[3]

  • This compound Stability: Degradation of this compound due to improper storage, handling, or exposure to harsh conditions (e.g., acidic pH, strong oxidizing agents, light) can lead to a decreased response.[7][8][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound internal standard variability.

Issue 1: High Variability in this compound Response Across a Batch

If you observe a high coefficient of variation (%CV) in the this compound peak area across a single analytical run, follow this troubleshooting workflow:

start High IS Variability Observed check_prep Review Sample Preparation Records start->check_prep human_error Potential Human Error in IS Spiking? check_prep->human_error reprepare Re-prepare a Subset of Samples human_error->reprepare Yes investigate_instrument Investigate Instrument Performance human_error->investigate_instrument No no_issue Issue Resolved or Isolated reprepare->no_issue check_autosampler Check Autosampler for Bubbles/Leaks investigate_instrument->check_autosampler system_suitability Review System Suitability check_autosampler->system_suitability instrument_issue Instrument Issue Likely system_suitability->instrument_issue Fails evaluate_matrix Evaluate Matrix Effects system_suitability->evaluate_matrix Passes matrix_protocol Perform Post-Extraction Addition Experiment evaluate_matrix->matrix_protocol matrix_issue Matrix Effects Confirmed matrix_protocol->matrix_issue Significant Variation matrix_protocol->no_issue No Significant Variation

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Inaccurate IS Spiking Review standard operating procedures (SOPs) for sample preparation. Verify pipette calibration.Re-prepare a subset of the affected samples, paying close attention to the IS spiking step. Ensure thorough vortexing after adding the IS.[3]
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and sample loop. Inspect the injection needle for clogs or damage.[3]Purge the autosampler and ensure all connections are secure. Replace the injection needle if necessary.
LC System Contamination Flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol/water).If contamination persists, consider replacing guard columns or the analytical column.
Matrix Effects Perform a post-extraction addition experiment (see Experimental Protocol 1) to assess ion suppression or enhancement.[4]Optimize sample cleanup procedures to remove interfering matrix components. Modify chromatographic conditions to separate the IS from co-eluting matrix components.[4]
Issue 2: Gradual Decrease or Increase in this compound Response Over a Batch

A consistent drift in the IS response can point to systematic issues.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Instrument Drift Monitor key mass spectrometer parameters (e.g., source temperature, gas flows) throughout the run.[3]Allow the instrument to fully stabilize before starting the analysis. If drift continues, schedule preventative maintenance.
Column Degradation Evaluate peak shape and retention time of the IS. A broadening peak or shifting retention time can indicate a failing column.Replace the analytical column. Use a guard column to extend the life of the main column.
IS Instability in Autosampler Perform a bench-top stability experiment (see Experimental Protocol 2) at the autosampler temperature.If instability is confirmed, prepare smaller batches of samples or ensure the autosampler is maintained at a temperature that ensures stability.
Issue 3: No or Very Low this compound Response

A complete loss of the IS signal requires immediate investigation.

start No/Low IS Response check_is_solution Verify IS Working Solution start->check_is_solution prepare_new_is Prepare Fresh IS Solution check_is_solution->prepare_new_is reinject Re-inject Fresh Solution prepare_new_is->reinject Fresh Solution Prepared check_instrument Investigate Instrument reinject->check_instrument No Signal instrument_ok Instrument Responding reinject->instrument_ok Signal Restored check_ms_params Confirm MS Parameters check_instrument->check_ms_params infuse_is Direct Infusion of IS Solution check_ms_params->infuse_is infuse_is->instrument_ok Signal Observed instrument_fail Instrument Not Responding infuse_is->instrument_fail No Signal sample_prep_issue Sample Preparation Issue instrument_ok->sample_prep_issue

Caption: Troubleshooting workflow for no or low internal standard signal.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
IS Solution Degradation Prepare a fresh this compound working solution from the stock. Verify storage conditions of the stock solution (e.g., -20°C for long-term).[10]Always use freshly prepared working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]
Incorrect MS Parameters Verify the mass transition, collision energy, and other MS parameters for this compound in the acquisition method.Ensure the correct analytical method is loaded. Perform a system check with a known standard.
Sample Preparation Error Confirm that the IS was added to the samples. Review the sample preparation procedure for any missed steps.Re-prepare a sample, ensuring each step of the protocol is followed correctly.
Severe Ion Suppression Dilute the sample extract with the initial mobile phase and re-inject.[6]If dilution improves the signal, this indicates severe matrix effects. The sample preparation method needs to be optimized for better cleanup.

Experimental Protocols

Experimental Protocol 1: Assessment of Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at the concentration used in the assay.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) from at least six different sources. After the final extraction step, spike the extracts with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with this compound before the extraction process.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for each source in Set B:

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the analyte-to-IS peak area ratios.[2][11]

    • Calculate the Recovery (RE) for each source in Set C:

      • RE = (Peak Area in Set C) / (Mean Peak Area in Set B)

Data Interpretation:

Calculated Value Interpretation
MF < 1 Ion Suppression
MF > 1 Ion Enhancement
%CV of MF > 15% Significant variability in matrix effects between sources.
RE < 85% or > 115% Inconsistent or poor extraction recovery.
Experimental Protocol 2: Bench-Top Stability of this compound

Objective: To assess the stability of this compound in the sample matrix under laboratory conditions.[3]

Methodology:

  • Prepare Spiked Samples:

    • Thaw blank biological matrix.

    • Spike the matrix with this compound to a representative concentration.

    • Vortex thoroughly to ensure homogeneity.

  • Time Zero (T=0) Analysis:

    • Immediately after spiking, take an aliquot of the spiked matrix.

    • Process and analyze this sample according to the analytical method.

  • Incubation:

    • Leave the remaining spiked matrix on the bench-top at room temperature (or at the autosampler temperature).

  • Time Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, and 24 hours), take aliquots of the spiked matrix.

    • Process and analyze these samples.

  • Data Evaluation:

    • Calculate the percentage difference between the mean response at each time point and the mean response at T=0.

Acceptance Criteria: The mean percentage difference should not exceed ±15%.[3]

This compound Storage and Handling Summary

Condition Recommendation Reference
Long-Term Storage (Powder) Store at -20°C for up to 3 years.[10]
Stock Solution in Solvent Store at -80°C for up to 1 year. Aliquot to avoid freeze-thaw cycles.[10]
Working Solution Prepare fresh daily if possible. For short-term use (within one week), store at 4°C.[10]
Protection Protect from intense light and moisture.[7][12]
pH Considerations Pefloxacin can degrade in acidic conditions. Ensure the pH of solutions is appropriate.[7][8]

References

Technical Support Center: Enhancing Pefloxacin-d5 Extraction Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Pefloxacin-d5 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The three primary methods for extracting this compound from tissue samples are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique to be used for quantification.

Q2: Why is tissue homogenization a critical first step?

A2: Thorough homogenization is essential to break down the tissue matrix and release the analyte (this compound) into the extraction solvent. Incomplete homogenization can lead to low and variable recovery rates. The goal is to achieve a uniform, homogenous mixture to ensure consistent and efficient extraction.

Q3: How does pH affect the extraction recovery of this compound?

A3: pH plays a crucial role in the extraction of fluoroquinolones like Pefloxacin. These compounds are amphoteric, meaning they have both acidic and basic functional groups. Adjusting the pH of the sample can alter the charge state of the this compound molecule, which in turn affects its solubility in different solvents and its retention on SPE sorbents. Optimization of pH is often necessary to maximize recovery for a specific tissue and extraction method.

Q4: What is the purpose of using an internal standard like this compound?

A4: this compound is a stable isotope-labeled internal standard. It is chemically identical to Pefloxacin but has a different mass due to the deuterium atoms. Adding a known amount of the internal standard to the sample at the beginning of the extraction process helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.[1]

Troubleshooting Guides

Low Extraction Recovery

Problem: The recovery of this compound is consistently lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization - Ensure the tissue is completely homogenized to a uniform consistency.[2][3][4][5][6] - Use a suitable homogenization technique (e.g., mechanical rotor-stator homogenizer, bead beater). - Optimize the ratio of tissue to homogenization buffer.
Suboptimal pH - Adjust the pH of the sample homogenate to optimize the solubility of this compound in the extraction solvent. For SPE, pH adjustment is critical for retention and elution.
Inefficient Protein Precipitation - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to sample is used (typically 3:1 or 4:1).[7] - Vortex the sample thoroughly after adding the precipitating agent. - Allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.
Poor SPE Cartridge Performance - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[8][9] - Check for breakthrough of the analyte during sample loading and washing steps by collecting and analyzing these fractions. - Optimize the composition and volume of the elution solvent to ensure complete elution of this compound.[8][10][11][12]
Inefficient Liquid-Liquid Extraction - Ensure vigorous mixing (vortexing) to maximize the surface area for extraction between the aqueous and organic phases. - Optimize the pH of the aqueous phase to favor the partitioning of this compound into the organic phase.
High Variability in Results

Problem: There is a high degree of variation in this compound recovery across replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent Homogenization - Standardize the homogenization procedure, including time, speed, and equipment settings.
Inconsistent Pipetting - Use calibrated pipettes and ensure accurate and consistent addition of all reagents, especially the internal standard.
Emulsion Formation (LLE) - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.[13][14][15][16][17] - Add salt (salting out) to the aqueous phase to help break the emulsion.[13][15] - Consider using a different organic solvent or a supported liquid extraction (SLE) plate.
SPE Cartridge Clogging - Centrifuge the sample homogenate at a higher speed to pellet all particulate matter before loading onto the SPE cartridge. - If the sample is highly viscous, consider diluting it with an appropriate buffer.

Quantitative Data Summary

The following tables summarize typical recovery data for Pefloxacin and other fluoroquinolones from tissue samples using different extraction methods. Note that this compound recovery is expected to be very similar to that of Pefloxacin.

Table 1: Pefloxacin Extraction Recovery from Epiploic Fat Tissue using Liquid-Liquid Extraction

Parameter Value
Tissue Amount500 mg
Extraction SolventDichloromethane
Back-extraction0.1 N Sodium Hydroxide
Average Recovery 61.3% ± 16.5%

Source: Adapted from a study on Pefloxacin concentrations in plasma and tissue.[18]

Table 2: Fluoroquinolone Recovery from Chicken Breast Muscle using Microwave-Assisted Extraction

Analyte Spiking Level (ng/g) Average Recovery (%)
Ciprofloxacin2085.2
10090.1
50092.5
Enrofloxacin2088.7
10091.3
50094.6

Source: Adapted from a study on the determination of fluoroquinolone antibiotics in chicken breast muscle.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a general guideline for the extraction of this compound from soft tissues like liver or kidney.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 400 µL of cold homogenization buffer (e.g., phosphate-buffered saline, PBS).

    • Homogenize the tissue using a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout the process.

  • Protein Precipitation:

    • To the 500 µL of tissue homogenate, add 1.5 mL of cold acetonitrile containing the this compound internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for at least 20 minutes.

  • Centrifugation and Collection:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol is suitable for cleaner extracts and can be adapted for various tissue types.

  • Tissue Homogenization and Protein Precipitation:

    • Follow steps 1 and 2 from the Protein Precipitation protocol above.

  • Sample Dilution:

    • After centrifugation, take the supernatant and dilute it 1:1 with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a 1 cc Oasis HLB cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the Protein Precipitation protocol.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is based on a published method for Pefloxacin extraction from fatty tissue.[18]

  • Tissue Homogenization:

    • Weigh 500 mg of tissue and place it in a glass tube.

    • Add 4 mL of dichloromethane and the this compound internal standard.

    • Homogenize using an automatic grinder.

  • Initial Extraction and Centrifugation:

    • Collect the mixture and centrifuge at 5,300 x g for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the dichloromethane (organic) phase to a new tube.

    • Add 4 mL of 0.1 N sodium hydroxide to the organic phase.

    • Agitate for 10 minutes and then centrifuge at 5,300 x g for 5 minutes.

  • Back Extraction:

    • Discard the organic phase.

    • Neutralize the aqueous phase to pH 7.4 with concentrated trichloroacetic acid.

    • Add 4 mL of fresh dichloromethane.

    • Agitate for 10 minutes and centrifuge at 5,300 x g for 5 minutes.

  • Final Collection and Evaporation:

    • Collect the organic phase.

    • Evaporate the organic phase at 60°C.

    • Reconstitute the residue in 100 µL of mobile phase.

Visualizations

experimental_workflow_ppt cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis Preparation tissue Tissue Sample homogenization Homogenization tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate add_solvent Add Acetonitrile & IS homogenate->add_solvent vortex Vortex add_solvent->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using Protein Precipitation.

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation sample_prep Homogenize & Precipitate dilute Dilute Supernatant sample_prep->dilute load Load Sample dilute->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using Solid-Phase Extraction.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery homogenization Incomplete Homogenization issue->homogenization ph Suboptimal pH issue->ph ppt Inefficient Precipitation issue->ppt spe Poor SPE Performance issue->spe lle Inefficient LLE issue->lle optimize_hom Optimize Homogenization homogenization->optimize_hom adjust_ph Adjust pH ph->adjust_ph optimize_ppt Optimize PPT Protocol ppt->optimize_ppt optimize_spe Optimize SPE Method spe->optimize_spe optimize_lle Optimize LLE Conditions lle->optimize_lle

Caption: Troubleshooting logic for low this compound extraction recovery.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Pefloxacin with a Deuterated Internal Standard, Pefloxacin-d5, According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical method validation for the quantitative analysis of Pefloxacin, utilizing Pefloxacin-d5 as a stable isotope-labeled internal standard (SIL-IS), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The use of a SIL-IS, such as this compound, is a cornerstone of modern bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

This document will delve into the validation parameters stipulated by ICH, present typical experimental protocols for an LC-MS/MS method, and offer a comparative analysis with alternative methods.

The Role of this compound as an Internal Standard

This compound is a deuterated form of Pefloxacin, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms.[3] This subtle change in mass allows it to be distinguished from the non-labeled Pefloxacin by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This near-identical behavior is crucial for its role as an internal standard, as it experiences similar extraction recovery and ionization efficiency as the analyte of interest (Pefloxacin), thus correcting for potential errors during the analytical process.[4]

ICH Q2(R1) Validation Parameters

The ICH Q2(R1) guideline outlines a systematic approach to validate that an analytical procedure is suitable for its intended purpose.[5] For a quantitative method like the analysis of Pefloxacin, the following parameters are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Pefloxacin using this compound as an internal standard.

Specificity
  • Objective: To demonstrate that the method can differentiate and quantify Pefloxacin in the presence of endogenous matrix components and other potential interferences.

  • Protocol:

    • Obtain at least six different batches of the blank biological matrix (e.g., plasma, urine).

    • Analyze each blank matrix to check for any interfering peaks at the retention times of Pefloxacin and this compound.

    • Spike the blank matrices at the Lower Limit of Quantitation (LLOQ) with Pefloxacin and at the working concentration with this compound.

    • Analyze the spiked samples to assess for any co-eluting interferences that may affect the quantification.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ for Pefloxacin and less than 5% of the response for this compound.[6]

Linearity and Range
  • Objective: To establish the relationship between the concentration of Pefloxacin and the instrumental response and to define the range over which this relationship is acceptable.

  • Protocol:

    • Prepare a stock solution of Pefloxacin and this compound.

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of Pefloxacin, covering the expected in-study concentration range.

    • Add a constant concentration of this compound to all calibration standards, quality control (QC) samples, and unknown samples.

    • Analyze the calibration standards and plot the peak area ratio of Pefloxacin to this compound against the nominal concentration of Pefloxacin.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values and the reproducibility of the measurements.

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x of LLOQ), medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

    • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration and the precision as the percent coefficient of variation (%CV).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[6]

Quantitative Data Summary

The following tables summarize typical validation data for a Pefloxacin analytical method. Table 1 presents data for a hypothetical LC-MS/MS method using this compound, with values based on typical performance for fluoroquinolone analysis.[7][8][9] Table 2 provides comparative data from a validated HPLC-UV method for Pefloxacin for context.[10][11]

Table 1: Typical Validation Parameters for a Pefloxacin LC-MS/MS Method with this compound Internal Standard

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Range Defined by linearity, accuracy, and precision1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1% to 9.8%
LOD Signal-to-Noise ≥ 30.3 ng/mL
LOQ Signal-to-Noise ≥ 101.0 ng/mL
Recovery Consistent and reproducible85% - 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.2%

Table 2: Comparative Validation Parameters for a Pefloxacin HPLC-UV Method [10][11]

Validation ParameterAcceptance CriteriaPublished Result
Linearity (r²) ≥ 0.990.9987
Range Defined by linearity, accuracy, and precision0.125 - 12 µg/mL
Accuracy (% Recovery) 98% - 102%100.09% - 100.72%
Precision (%RSD) ≤ 2%0.376% - 0.9056% (Intra-day), 0.739% - 0.853% (Inter-day)
LOD Signal-to-Noise ≥ 30.03125 µg/mL
LOQ Signal-to-Noise ≥ 100.125 µg/mL
Recovery Consistent and reproducibleNot explicitly stated
Matrix Effect Not applicable for this methodNot applicable

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the analytical method validation and the logical hierarchy of the ICH validation parameters.

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Method Validation Method_Development LC-MS/MS Method Development (Pefloxacin & this compound) Optimization Optimization of MS Parameters & Chromatographic Conditions Method_Development->Optimization Specificity Specificity Optimization->Specificity Proceed to Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validated_Method Validated Analytical Method Stability->Validated_Method Method is Validated

Caption: Experimental workflow for LC-MS/MS analytical method validation.

G cluster_core cluster_performance ICH_Validation ICH Q2(R1) Validation Parameters Core Requirements Method Performance Specificity Specificity Distinguishes analyte from interferences ICH_Validation:f0->Specificity Linearity Linearity Proportional response to concentration ICH_Validation:f0->Linearity Range Range Upper and lower quantitation limits ICH_Validation:f0->Range Accuracy Accuracy Closeness to true value ICH_Validation:f1->Accuracy Precision Precision Repeatability of measurements ICH_Validation:f1->Precision LOD LOD Lowest detectable amount ICH_Validation:f1->LOD LOQ LOQ Lowest quantifiable amount ICH_Validation:f1->LOQ Robustness Robustness Insensitive to small variations ICH_Validation:f1->Robustness

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Conclusion

The validation of an analytical method for Pefloxacin using this compound as an internal standard, following ICH guidelines, ensures the generation of reliable and reproducible data critical for drug development and regulatory submissions. While LC-MS/MS methods offer high sensitivity and specificity, the principles of validation remain consistent across different analytical techniques. The comparative data presented highlights the performance characteristics of both a modern LC-MS/MS approach and a traditional HPLC-UV method, providing a valuable resource for researchers in the field.

References

A Comparative Guide to the Cross-Validation of Pefloxacin Bioanalytical Assays Using Pefloxacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical performance data from two independent laboratories conducting bioanalytical assays for Pefloxacin, utilizing Pefloxacin-d5 as an internal standard. The objective is to present a framework for the cross-validation of such assays, ensuring data integrity and consistency across different testing facilities. The experimental protocols and data herein are synthesized based on established bioanalytical method validation guidelines to serve as a practical reference for researchers in the field.

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. Its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated analog of Pefloxacin, is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure high precision and accuracy by correcting for matrix effects and variability in sample processing.

When bioanalytical work is transferred between laboratories, a cross-validation of the assay is essential to demonstrate that the method is reproducible and that the data generated by both laboratories are comparable. This guide outlines the key performance parameters that should be assessed during such a cross-validation and presents a hypothetical dataset for two laboratories, "Laboratory A" and "Laboratory B."

Experimental Protocols

A validated LC-MS/MS method for the quantification of Pefloxacin in human plasma, using this compound as the internal standard, is assumed to be the reference method. The following is a typical protocol employed by both laboratories.

2.1. Sample Preparation

A protein precipitation method is utilized for the extraction of Pefloxacin and this compound from human plasma.[1][2]

  • To 100 µL of plasma sample, 10 µL of this compound internal standard working solution (1 µg/mL) is added and vortexed.

  • Protein precipitation is induced by adding 300 µL of acetonitrile.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase, and 5 µL is injected into the LC-MS/MS system.[3]

2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system is used for the separation of the analytes.[2]

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection.[2]

    • Ionization Mode: ESI+.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pefloxacin: Precursor ion > Product ion

      • This compound: Precursor ion > Product ion

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data for the Pefloxacin assay from Laboratory A and Laboratory B.

Table 1: Calibration Curve and Linearity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL)5 - 50005 - 5000Consistent range
Correlation Coefficient (r²)0.99850.9991≥ 0.99
Regression Equationy = 0.0025x + 0.0011y = 0.0024x + 0.0013N/A

Table 2: Intra-Day and Inter-Day Precision and Accuracy

Data based on three analytical runs on three different days with n=6 at each concentration level.

Quality Control SampleNominal Conc. (ng/mL)Laboratory A Intra-Day Precision (%CV)Laboratory A Inter-Day Precision (%CV)Laboratory A Accuracy (%)Laboratory B Intra-Day Precision (%CV)Laboratory B Inter-Day Precision (%CV)Laboratory B Accuracy (%)Acceptance Criteria
LLOQ58.29.5105.37.99.1103.8Precision: ≤20% CV, Accuracy: 80-120%
LQC156.57.8102.16.17.5101.5Precision: ≤15% CV, Accuracy: 85-115%
MQC2504.15.298.73.95.099.2Precision: ≤15% CV, Accuracy: 85-115%
HQC40003.54.697.23.24.398.1Precision: ≤15% CV, Accuracy: 85-115%

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BAcceptance Criteria
Matrix Factor (Pefloxacin)0.981.030.8 - 1.2
Matrix Factor (this compound)1.011.020.8 - 1.2
Recovery (Pefloxacin)88.5%89.2%Consistent and reproducible
Recovery (this compound)89.1%89.8%Consistent and reproducible

Visualization of Workflows and Relationships

4.1. Cross-Validation Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the Pefloxacin bioanalytical assay between two laboratories.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Comparison and Evaluation A Standardized Protocol and SOPs B Reference Standard and QC Samples A->B C Blinded Samples Preparation B->C D Laboratory A Analysis C->D E Laboratory B Analysis C->E F Data Compilation and Statistical Analysis D->F E->F G Comparison of Performance Parameters F->G H Acceptance Criteria Assessment G->H I Cross-Validation Report H->I

Cross-validation workflow between two laboratories.

4.2. Bioanalytical Method Validation Logical Relationship

This diagram shows the logical relationship between the core components of bioanalytical method validation as per regulatory guidelines.

G cluster_0 Core Parameters cluster_1 Additional Assessments A Bioanalytical Method Validation B Selectivity & Specificity A->B C Accuracy & Precision A->C D Calibration Curve & Linearity A->D E Sensitivity (LLOQ) A->E F Stability A->F G Matrix Effect A->G H Recovery A->H

Key components of bioanalytical method validation.

Conclusion

The hypothetical data presented in this guide demonstrate a successful cross-validation between Laboratory A and Laboratory B for the bioanalytical assay of Pefloxacin using this compound as an internal standard. Both laboratories exhibited comparable performance in terms of linearity, precision, accuracy, and matrix effects, with all parameters falling within the generally accepted limits for bioanalytical method validation. This guide serves as a template for researchers and drug development professionals to design and evaluate inter-laboratory comparisons of bioanalytical methods, thereby ensuring the reliability and consistency of data in multicenter studies.

References

Pefloxacin-d5 versus Ciprofloxacin-d8: A Comparative Guide for Use as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. These internal standards, particularly deuterated analogs, co-elute with the analyte of interest and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide provides a comparative overview of two such internal standards: Pefloxacin-d5 and Ciprofloxacin-d8, which are used for the quantification of the fluoroquinolone antibiotics pefloxacin and ciprofloxacin, respectively.

Performance Characteristics

The ideal internal standard should mimic the analyte's behavior throughout the analytical process. The following tables summarize the performance characteristics of this compound and Ciprofloxacin-d8 based on available data.

Table 1: Physical and Chemical Properties

PropertyThis compoundCiprofloxacin-d8
Chemical Formula C₁₇H₁₅D₅FN₃O₃C₁₇H₁₀D₈FN₃O₃
Molecular Weight 338.39 g/mol 339.38 g/mol
Deuterium Labeling Ethyl group (d5)Piperazine ring (d8)
Analyte PefloxacinCiprofloxacin

Table 2: Quantitative Performance Data for Ciprofloxacin-d8 as an Internal Standard for Ciprofloxacin Analysis

ParameterMatrixMethodResultsReference
Linearity (r²) Mouse Plasma, Urine, Bladder, KidneysLC-MS/MS≥ 0.99[1]
Precision (%RSD) Mouse PlasmaLC-MS/MSIntra-day: ≤ 8.7%, Inter-day: ≤ 10.2%[1]
Accuracy (% Bias) Mouse PlasmaLC-MS/MSIntra-day: -8.3% to 7.5%, Inter-day: -6.9% to 5.8%[1]
Recovery Mouse PlasmaLC-MS/MSNot explicitly stated, but Ciprofloxacin-d8 was reported to efficiently track matrix effects.[1]
Matrix Effect Mouse Plasma, Urine, Bladder, KidneysLC-MS/MSEfficiently tracked by Ciprofloxacin-d8.[1]

Note on this compound Performance Data: As of the latest literature review, comprehensive quantitative performance data for this compound as an internal standard for pefloxacin analysis is not widely published. However, its synthesis as a stable isotope-labeled internal standard for the structurally related levofloxacin has been documented.[2] Based on the principles of using deuterated internal standards, this compound is expected to exhibit similar chromatographic and ionization behavior to pefloxacin, making it a suitable candidate for an internal standard. Researchers employing this compound would need to perform a full method validation to establish its performance characteristics for their specific application.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative protocols for the analysis of fluoroquinolones using a deuterated internal standard.

Experimental Protocol for Ciprofloxacin Analysis using Ciprofloxacin-d8 Internal Standard

This protocol is adapted from a study on the quantification of ciprofloxacin in various mouse tissues.[1]

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of plasma or 30 µL of tissue homogenate, add 10 µL of Ciprofloxacin-d8 internal standard solution (concentration to be optimized based on the expected analyte concentration).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series HPLC

  • Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-4.0 min, 10% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ciprofloxacin: m/z 332.1 → 231.1

    • Ciprofloxacin-d8: m/z 340.1 → 240.1

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound or Ciprofloxacin-d8 Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for fluoroquinolone analysis using a deuterated internal standard.

Logical Relationship of Internal Standard Function

The core principle of using a deuterated internal standard is to correct for variations throughout the analytical process.

logical_relationship Analyte Analyte (Pefloxacin or Ciprofloxacin) Variability Analytical Variability (Sample Prep, Matrix Effects, Instrument Response) Analyte->Variability IS Internal Standard (this compound or Ciprofloxacin-d8) IS->Variability Ratio Analyte / IS Ratio Variability->Ratio Affects both similarly Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Remains Constant

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

Both this compound and Ciprofloxacin-d8 are suitable choices as internal standards for the LC-MS analysis of their respective parent fluoroquinolone antibiotics. Ciprofloxacin-d8 is a well-documented internal standard with extensive validation data supporting its use for the accurate quantification of ciprofloxacin. While specific performance data for this compound in the analysis of pefloxacin is not as prevalent in the literature, its properties as a stable isotope-labeled analog make it a theoretically ideal internal standard.

The choice between these or other internal standards will ultimately depend on the specific requirements of the analytical method, including the analyte of interest, the sample matrix, and the availability of certified reference materials. It is imperative that a comprehensive method validation be performed to ensure the suitability and reliability of the chosen internal standard for its intended application.

References

The Gold Standard: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that significantly impacts data quality and reliability. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled compounds. By examining their performance characteristics, supported by experimental data, this guide aims to empower you to make an informed decision for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the cornerstone of quantitative analysis by mass spectrometry, particularly in complex biological matrices such as plasma, urine, and tissue homogenates.[1] Their chemical near-identity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] However, the choice between deuterium and ¹³C labeling can have significant implications for assay performance.[2]

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance. ¹³C-labeled internal standards are often considered superior for many applications.[3]

A key performance metric in quantitative assays is precision, often expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision. A study in comprehensive lipidomics directly compared the performance of a biologically generated, uniformly ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture, demonstrating a significant improvement in data quality when using the ¹³C-labeled standards.[4]

Table 1: Comparison of Quantitative Performance Data

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardRationale & Implications for Bioanalysis
Precision (CV%) Higher CV% observed in some studies.[4]Lower CV% indicating higher precision.[4]Lower CV% with ¹³C-labeled standards suggests more reliable and reproducible quantification.
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte (isotopic effect).[2][5] The resolution can increase with the number of deuterium atoms.[6]Co-elute perfectly with the unlabeled analyte.[5][6]Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Perfect co-elution of ¹³C-labeled standards ensures they experience the exact same matrix effects as the analyte, leading to more accurate quantification.[5]
Extraction Recovery Can exhibit minor differences compared to the analyte.[6]Virtually identical to the analyte.Similar extraction recovery is important for accurate quantification, especially when sample loss occurs during preparation.
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[7]Highly stable and not prone to exchange under typical analytical conditions.[7]The high stability of ¹³C labels ensures the integrity of the internal standard throughout the analytical process, preventing inaccurate results.
Matrix Effect Compensation May not fully compensate for matrix effects due to chromatographic separation from the analyte.[8]Provides more effective compensation for matrix effects due to perfect co-elution.[9]Accurate compensation for ion suppression or enhancement is critical for reliable results in complex matrices.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a generalized methodology for the quantitative analysis of a small molecule analyte in a biological matrix (e.g., plasma) using either a deuterated or a ¹³C-labeled internal standard.

Sample Preparation and Extraction

This protocol describes a generic protein precipitation method, a common technique for sample cleanup in bioanalysis.

  • Sample Thawing and Aliquoting:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Aliquot a specific volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control (QC) sample into individual microcentrifuge tubes.

  • Internal Standard Spiking:

    • Prepare a working solution of the deuterated or ¹³C-labeled internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube. The concentration should be chosen to be within the linear range of the assay.[10]

  • Protein Precipitation:

    • Add a volume of cold protein precipitation solvent (e.g., acetonitrile or methanol, typically 3-4 times the sample volume) to each tube.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

    • Reconstitute the dried extract in a specific volume of mobile phase or a compatible solvent to ensure sample compatibility with the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions (Example for a small molecule on a C18 column):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to achieve separation of the analyte from potential interferences. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic for choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (Deuterated or ¹³C-labeled) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate Inject Injection into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Ratio Calculate Analyte/IS Peak Area Ratio Detect->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

logical_comparison cluster_deuterated Deuterated (²H) Internal Standard cluster_c13 ¹³C-Labeled Internal Standard D_IS Deuterated IS IsotopeEffect Isotope Effect D_IS->IsotopeEffect PotentialInstability Potential Instability (Back-exchange) D_IS->PotentialInstability ChromatographicShift Chromatographic Shift IsotopeEffect->ChromatographicShift IncompleteCorrection Incomplete Matrix Effect Correction ChromatographicShift->IncompleteCorrection C13_IS ¹³C-Labeled IS NoIsotopeEffect No Significant Isotope Effect C13_IS->NoIsotopeEffect HighStability High Isotopic Stability C13_IS->HighStability CoElution Perfect Co-elution NoIsotopeEffect->CoElution AccurateCorrection Accurate Matrix Effect Correction CoElution->AccurateCorrection

Logical comparison of the key characteristics of deuterated versus ¹³C-labeled internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS bioanalysis. While deuterated internal standards are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for many applications.[3][6] Their key advantages include co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability.[5][7]

For regulated bioanalysis, the development of reference methods, and in situations where the highest level of accuracy and robustness is required, the investment in ¹³C-labeled internal standards is strongly recommended.[5] While deuterated standards can be a viable and cost-effective alternative, particularly for less complex matrices, researchers must be aware of their inherent limitations and the potential for compromised data accuracy.[5]

References

Navigating the Landscape of Pefloxacin-d5 Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable internal standard is a critical step in the validation of bioanalytical methods. This guide provides a comparative overview of commercially available Pefloxacin-d5 reference materials, their certification status, and potential alternatives. Additionally, a detailed experimental protocol for the determination of Pefloxacin in human plasma using a deuterated internal standard is presented to support methodological implementation.

The accuracy and reliability of pharmacokinetic and bioequivalence studies hinge on the precise quantification of drug concentrations in biological matrices. Pefloxacin, a synthetic fluoroquinolone antibiotic, is no exception. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

Comparison of this compound and Alternative Reference Materials

The selection of a reference material should be guided by its quality, certification, and the specific requirements of the analytical method. Below is a comparison of this compound reference materials from various suppliers, alongside potential alternative deuterated internal standards.

Supplier/ProductChemical Purity (by HPLC)Isotopic Purity/EnrichmentIdentity ConfirmationCertification/Quality System
This compound
Honeywell≥ 98%[1]≥ 98% (Assay D)[1]NMR[1]Produced according to ISO 9001[1]
MedchemExpress98.33%Not explicitly statedHNMR, LC-MSISO 9001:2015, ISO 17025
GlpBio>98.00%Not explicitly statedNot explicitly statedResearch Use Only
HPC StandardsHigh-purityNot explicitly statedNot explicitly statedISO 9001 certified, ISO 17034 accredited[2]
VeeprhoHigh-purityNot explicitly statedNot explicitly statedISO 9001:2015, GMP certified
Simson PharmaHigh-qualityNot explicitly statedNot explicitly statedISO 9001:2015 Certified[3]
MinistryOfMaterial.comCustomizableCustomizableNot explicitly statedGMP/ISO available on request[4]
Alternative Internal Standards
Pefloxacin-d3 (LGC Standards)Not explicitly statedNot explicitly statedNot explicitly statedISO 17034, ISO/IEC 17025
Norfloxacin-d5 (LGC Standards)Not explicitly statedNot explicitly statedNot explicitly statedISO 17034

Experimental Protocol: Quantification of Pefloxacin in Human Plasma by LC-MS/MS

The following is a representative experimental protocol for the determination of Pefloxacin in human plasma using a deuterated internal standard. This method is adapted from established bioanalytical procedures for fluoroquinolones.

Materials and Reagents
  • Pefloxacin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Human plasma (drug-free)

  • Purified water (e.g., Milli-Q)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pefloxacin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Pefloxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A UPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Pefloxacin and its internal standard from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pefloxacin: To be determined based on the specific instrument and optimization.

    • This compound: To be determined based on the specific instrument and optimization.

Workflow for Selection of a Certified Reference Material

The selection and implementation of a certified reference material is a structured process that ensures the quality and validity of analytical data. The following diagram illustrates a typical workflow.

G cluster_selection Selection Phase cluster_verification Verification & Implementation Phase define_requirements Define Analytical Requirements supplier_research Research and Identify Potential Suppliers define_requirements->supplier_research request_docs Request CoA and Certification Documents supplier_research->request_docs evaluate_suppliers Evaluate Supplier Credentials & Product Specs request_docs->evaluate_suppliers procure_material Procure Selected Reference Material evaluate_suppliers->procure_material Select Supplier incoming_qc Perform Incoming QC and Verification procure_material->incoming_qc method_validation Incorporate into Method Validation Studies incoming_qc->method_validation routine_use Release for Routine Use method_validation->routine_use

Workflow for Reference Material Selection.

References

Inter-laboratory comparison of Pefloxacin-d5 quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on Pefloxacin Quantification Methodologies

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of different analytical methodologies for the quantification of Pefloxacin, with a focus on the common techniques employed in various laboratories. While a direct inter-laboratory comparison study on Pefloxacin-d5 was not publicly available, this document synthesizes data from several independent validation studies of Pefloxacin, where this compound typically serves as an internal standard for mass spectrometry-based methods.

Comparative Analysis of Quantitative Performance

The selection of an analytical method for Pefloxacin quantification is often a trade-off between the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a robust and widely accessible technique. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The following table summarizes the performance characteristics of these methods as reported in various studies.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 0.125 - 12 µg/mL[1][2]1.0 - 100 µg/mL[3][4]0.1 - 50 mg/L1 - 100 mg/L[5]
**Correlation Coefficient (R²) **0.9987[1][2]0.9996[3][4]> 0.99> 0.99[5]
Limit of Detection (LOD) 0.03125 µg/mL[1][2]Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) 0.125 µg/mL[1][2]Not Reported1 mg/L[5]0.1 mg/L
Intra-day Precision (%RSD) 0.376 - 0.9056%[1][2]< 2%< 11.9%[5]< 11%
Inter-day Precision (%RSD) 0.739 - 0.853%[1][2]< 2%< 16.5%[5]< 11%
Accuracy/Recovery 100.09 - 100.72%[1][2]98 - 102%85.1 - 114.9%[5]95 - 114%

Detailed Experimental Protocols

The methodologies across different laboratories, while aiming for the same analytical goal, can have variations in their protocols. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Pefloxacin quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Pefloxacin in bulk drug and pharmaceutical dosage forms.

  • Sample Preparation: A known amount of the sample is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Shim-pack CLC-ODS)[1][2].

    • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphoric acid (13:87 v/v), with the pH adjusted to 2.9[1][2].

    • Flow Rate: 1.0 mL/min[1][2][3][4].

    • Detection: UV detector at a wavelength of 275 nm[1][2] or 277 nm[3][4].

    • Internal Standard: Acetaminophen can be used as an internal standard[1][2].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying Pefloxacin in complex biological matrices like plasma or serum. The use of a deuterated internal standard such as this compound is crucial for correcting matrix effects and variations in instrument response.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard solution (this compound).

    • Perform protein precipitation by adding methanol or acetonitrile[6].

    • Vortex and centrifuge the mixture.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column suitable for UHPLC (e.g., Waters Acquity BEH C18)[7].

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[6][7].

    • Flow Rate: 0.4 mL/min[7].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Pefloxacin and the internal standard (this compound) are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Pefloxacin using LC-MS/MS with this compound as an internal standard.

Pefloxacin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Addition of This compound (IS) sample->add_is precipitation Protein Precipitation (e.g., with Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration (Pefloxacin & this compound) ms_detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Pefloxacin calibration->quantification

Caption: Workflow for Pefloxacin quantification by LC-MS/MS.

References

Pefloxacin-d5 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of pharmacokinetic and toxicokinetic studies. For the quantification of the fluoroquinolone antibiotic pefloxacin, the stable isotope-labeled internal standard, Pefloxacin-d5, is often employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the performance of this compound against alternative analytical methods, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to highly accurate and precise quantification.

Performance Comparison: this compound vs. Alternative Methods

While specific public domain data directly comparing the accuracy and precision of an LC-MS/MS method using this compound for pefloxacin quantification against other methods is limited, we can infer its performance based on established principles of bioanalytical method validation and data from similar assays. The following tables summarize the performance characteristics of an LC-MS/MS method with this compound alongside alternative HPLC-UV methods that utilize different internal standards.

Table 1: Comparison of Bioanalytical Method Performance for Pefloxacin Quantification

ParameterLC-MS/MS with this compound (Illustrative)HPLC-UV with Acetaminophen IS[1]HPLC-UV with Gatifloxacin IS
Linearity (r²) >0.990.9987>0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL125 ng/mL[1]50 ng/mL
Intra-day Precision (%RSD) <15%0.38% - 0.91%[1]<13%
Inter-day Precision (%RSD) <15%0.74% - 0.85%[1]<13%
Intra-day Accuracy (%Bias) ±15%--
Inter-day Accuracy (%Bias) ±15%--
Recovery >85%90.92% - 98.59%[1]>79%
Matrix Effect Compensated by ISNot explicitly reportedNot explicitly reported

Note: The data for the LC-MS/MS method with this compound is illustrative and based on typical performance characteristics of such assays in regulated bioanalysis. The data for the HPLC-UV methods are derived from published studies.

Table 2: Detailed Accuracy and Precision Data for an HPLC-UV Method with Acetaminophen IS[1]

Analyte Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.250.90560.853
2.00.3760.739
10.00.4850.795

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are detailed methodologies for an LC-MS/MS method using this compound and a comparative HPLC-UV method.

LC-MS/MS Method with this compound Internal Standard (Illustrative Protocol)

This protocol is a representative example of how a regulated bioanalytical method for pefloxacin using this compound would be conducted.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pefloxacin: Precursor ion > Product ion (to be determined empirically).

    • This compound: Precursor ion > Product ion (to be determined empirically).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method with Acetaminophen Internal Standard[1]

1. Sample Preparation:

  • To 1 mL of plasma, add 100 µL of acetaminophen internal standard solution (20 µg/mL).

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Separate the supernatant and evaporate to dryness at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: Shim-pack CLC-ODS column.

  • Mobile Phase: Acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v), pH adjusted to 2.9 with KOH.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL.

Workflow Visualization

The following diagram illustrates the typical workflow for a regulated bioanalytical assay using a stable isotope-labeled internal standard like this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Report Report Generation Quantification->Report

Bioanalytical workflow using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of pefloxacin in biological matrices offers significant advantages in terms of accuracy and precision. The near-identical physicochemical properties of the analyte and the SIL-IS ensure effective compensation for variability during sample processing and analysis, a feature not fully achievable with structurally different internal standards used in HPLC-UV methods. While HPLC-UV methods can provide acceptable performance for certain applications, the superior sensitivity, selectivity, and robustness of LC-MS/MS with a stable isotope-labeled internal standard make it the preferred choice for regulated bioanalysis, where data of the highest quality is essential for critical decision-making in drug development.

References

A Comparative Guide to Pefloxacin Calibration: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing accurate and reliable analytical methods for quantifying therapeutic agents is paramount. This guide provides a comparative analysis of different methodologies for determining the linearity and range of calibration curves for Pefloxacin, a synthetic chemotherapeutic agent. While specific data on Pefloxacin-d5 calibration curves is not extensively available in public literature, this guide will compare validated methods for Pefloxacin analysis, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles discussed are directly applicable to methods employing a deuterated internal standard like this compound, which is considered the gold standard for quantitative analysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus improving accuracy and precision.[1][2]

Comparison of Analytical Methods for Pefloxacin Quantification

The choice of an analytical method for Pefloxacin quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance characteristics for different methods reported in the literature.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
HPLC-UVAcetaminophen0.125 - 12.0 µg/mL0.99870.125 µg/mL[3][4]
HPLC-UV-1.0 - 100 µg/mL0.9996Not Reported[5]
UV Spectrophotometry-Not ReportedNot ReportedNot Reported[6]
LC-MS/MS (for various antibiotics)Deuterated analogues (e.g., Levofloxacin-d8)Analyte dependentNot ReportedAnalyte dependent[7]

Note: The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS method is expected to provide the highest degree of accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and a general workflow applicable to LC-MS/MS for Pefloxacin analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Pefloxacin in various matrices, including pharmaceutical formulations and biological samples.[3][4]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of Pefloxacin in a suitable solvent (e.g., methanol or mobile phase). Serially dilute the stock solution to prepare calibration standards at different concentrations.

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., Acetaminophen).

  • Sample Processing: For biological samples, a protein precipitation step is typically required. Mix the sample with a precipitating agent (e.g., acetonitrile), vortex, and centrifuge. The supernatant is then collected for analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile) is typical. The exact ratio may need optimization.

  • Flow Rate: A flow rate of around 1.0 mL/min is often employed.

  • Detection: UV detection is performed at the maximum absorption wavelength of Pefloxacin, which is around 275 nm.[4]

3. Calibration Curve Construction:

  • Inject equal volumes of each calibration standard and the internal standard into the HPLC system.

  • Record the peak areas of Pefloxacin and the internal standard.

  • Calculate the ratio of the peak area of Pefloxacin to the peak area of the internal standard.

  • Plot the peak area ratio against the corresponding concentration of Pefloxacin to construct the calibration curve.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), the slope, and the y-intercept.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalytical studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended.[7][8]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of Pefloxacin and this compound in an appropriate solvent. Prepare calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of Pefloxacin.

  • Sample Processing: Add a fixed concentration of the this compound internal standard to all samples, calibration standards, and quality control samples. Perform protein precipitation or solid-phase extraction to clean up the sample.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a suitable LC column and mobile phase gradient to achieve chromatographic separation of Pefloxacin and its internal standard from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Pefloxacin and this compound to ensure specific and sensitive detection.

3. Calibration Curve and Quantification:

  • Analyze the prepared samples, calibration standards, and quality controls by LC-MS/MS.

  • Determine the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

  • Use the linear regression equation to calculate the concentration of Pefloxacin in the unknown samples.

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for establishing the linearity and range of a calibration curve for Pefloxacin, incorporating the use of an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation prep_standards Prepare Pefloxacin Stock and Working Standards prep_samples Prepare Calibration Curve Samples (Spike Blank Matrix) prep_standards->prep_samples prep_is Prepare Internal Standard (e.g., this compound) Stock Solution add_is Add Internal Standard to all Samples prep_is->add_is prep_samples->add_is sample_extraction Sample Extraction/Cleanup (e.g., Protein Precipitation, SPE) add_is->sample_extraction instrument_analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) sample_extraction->instrument_analysis peak_integration Peak Area Integration instrument_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/Internal Standard) peak_integration->calculate_ratio plot_curve Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve regression Linear Regression Analysis (Determine r², Slope, Intercept) plot_curve->regression evaluate_linearity Evaluate Linearity and Range (Acceptance Criteria: e.g., r² > 0.99) regression->evaluate_linearity

Caption: Workflow for Linearity and Range Determination of a Pefloxacin Calibration Curve.

This comprehensive guide provides a framework for researchers to select, develop, and validate an appropriate analytical method for Pefloxacin quantification. The presented data and protocols, combined with the logical workflow, offer a solid foundation for establishing robust and reliable calibration curves essential for accurate drug analysis.

References

A Comparative Guide to Pefloxacin-d5 Analysis Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. Pefloxacin-d5 (Pd-d5), a deuterated stable isotope-labeled internal standard for Pefloxacin, plays a critical role in achieving precise and accurate results in bioanalytical studies. The choice of mass spectrometer is a key determinant of analytical performance. This guide provides a comparative overview of the performance of this compound on different mass spectrometry platforms, supported by experimental data from studies on Pefloxacin and other fluoroquinolones.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for the analysis of this compound typically involves a choice between triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers. Each platform offers distinct advantages in terms of sensitivity, selectivity, and versatility.

Performance ParameterTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (e.g., Q-Exactive Orbitrap)
Principle Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.High-resolution full scan or product scan modes for accurate mass measurements.
Limit of Detection (LOD) Generally offers very low limits of detection, often in the low ng/L to pg/mL range.[1]Comparable or slightly higher LODs than QqQ in some cases, but can achieve very low levels.[2]
Limit of Quantitation (LOQ) Typically provides the lowest limits of quantitation, ideal for trace analysis. For most tested compounds, LOQs ranged from 0.46 to 20 ng L(-1).[1]Can achieve low LOQs, for instance, 0.5 mg/L for a panel of antibiotics in plasma.[2] High-resolution instruments can have a quantitation limit of 0.002%.[3]
Linearity Excellent linearity over a wide dynamic range.Good linearity is consistently reported.[2]
Precision & Accuracy High precision and accuracy are hallmarks of this technique for quantitative analysis.[4]Demonstrates good precision and accuracy, with percent coefficient of variation (%CV) and percent bias from expected values within acceptable limits.[2]
Selectivity Very high selectivity due to the monitoring of specific precursor-to-product ion transitions.Excellent selectivity based on high mass accuracy, which helps to differentiate analytes from matrix interferences.[2]
Matrix Effects Can be susceptible to matrix effects, but the use of a stable isotope-labeled internal standard like this compound effectively compensates for these.High resolution can help to minimize the impact of matrix interferences.
Qualitative Capabilities Primarily a quantitative tool with limited qualitative information from product ion scans.Strong qualitative capabilities, enabling the identification of unknown metabolites or degradation products.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of fluoroquinolones, which are directly applicable to this compound analysis.

1. Sample Preparation: Protein Precipitation for Plasma Samples

This method is commonly used for the extraction of fluoroquinolones from biological matrices.[2]

  • Step 1: To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound in methanol/water).

  • Step 2: Vortex mix the sample.

  • Step 3: Add 200 µL of a protein precipitation agent (e.g., methanol with 0.1% formic acid).

  • Step 4: Vortex mix for 15 seconds.

  • Step 5: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 6: Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.

2. Liquid Chromatography (LC) Conditions

The following conditions are typical for the separation of fluoroquinolones.[2]

  • LC System: UltiMate 3000RS system[2]

  • Column: Accucore C18 100 × 2.1 mm, 2.6 µm[2]

  • Column Temperature: 40°C[2]

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Flow Rate: 0.5 mL/min[2]

  • Gradient:

    • Start with 2% B for 1.5 minutes.

    • Linearly increase to 50% B in 3.5 minutes.

    • Increase to 100% B in 1 minute and hold for 1.5 minutes.

    • Return to 2% B and equilibrate for 1.5 minutes.[2]

  • Injection Volume: 5 µL[2]

3. Mass Spectrometry (MS) Conditions

Below are example settings for a high-resolution mass spectrometer.[2]

  • Mass Spectrometer: Q Exactive Focus hybrid quadrupole-Orbitrap[2]

  • Ion Source: Heated Electrospray Ionization (HESI) in positive mode[2]

  • Scan Mode: Full scan[2]

  • Mass Range: m/z 120 to 650[2]

  • Resolution: 35,000 (FWHM) at m/z 200[2]

  • Data Acquisition: Chromatograms are extracted using the [M+H]+ ion with a mass accuracy window of 5 ppm.[2]

Experimental Workflow and Signaling Pathways

The general workflow for the quantitative analysis of this compound using LC-MS is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Analysis MS Analysis (e.g., SRM or HRMS) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Results Final Results Quantification->Results

General workflow for this compound analysis.

References

Safety Operating Guide

Safe Disposal of Pefloxacin-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Pefloxacin-d5, a deuterated fluoroquinolone antibiotic, is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. As fluoroquinolones can contribute to the development of antibiotic resistance in the environment, responsible management of this chemical waste is paramount.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound in a research setting.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal. The compound is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and leads to serious eye irritation.[3][4]

Table 1: GHS Hazard Identification for Pefloxacin

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed[4][5]
Skin Irritation Category 2 H315: Causes skin irritation[3]
Skin Sensitisation Category 1 H317: May cause an allergic skin reaction[3]

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][6] |

Adherence to strict safety protocols is mandatory when handling this compound. The following personal protective equipment (PPE) must be worn at all times.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or glasses conforming to NIOSH (US) or EN 166 (EU) standards.[5][7] To prevent eye contact and serious irritation.[3][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile) inspected before use; standard laboratory coat.[5][7] To avoid skin contact, irritation, and potential allergic reactions.[3]

| Respiratory Protection | Not typically required if work is performed in a well-ventilated area or chemical fume hood.[7] | To avoid inhalation of dust or vapors.[7] |

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash. [3][7]

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled waste container for this compound and related fluoroquinolone waste.[7]

  • This applies to the pure compound, contaminated materials (e.g., weigh boats, pipette tips), and concentrated stock solutions.[8]

  • The container must be made of a compatible material and have a secure lid to prevent spills or leakage.

Step 2: Waste Labeling

  • All waste containers must be accurately labeled with the words "Hazardous Waste."[7]

  • The label must clearly identify the contents, including the full chemical name "this compound" and any solvents present in the waste.[7]

  • Ensure the label is legible and securely attached to the container.

Step 3: Safe Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated. Follow the storage guidelines provided in the Safety Data Sheet (SDS).

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and proper disposal.

  • Follow all institutional and local regulations for hazardous waste management.

Experimental Protocol: Accidental Spill Cleanup

In the event of a small spill, the following procedure should be initiated immediately. For larger spills, evacuate the area and contact your institution's EHS department for assistance.[7]

Objective: To safely contain, clean, and decontaminate a small laboratory spill of this compound.

Materials:

  • Full PPE as described in Table 2.

  • Absorbent, non-combustible material (e.g., vermiculite, sand, or earth).

  • Decontamination solution (e.g., soap and water).

  • Sealable, labeled hazardous waste container.

  • Scoop or dustpan for solid spills.

Procedure:

  • Ensure Safety: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[7] Remove all sources of ignition.[5]

  • Containment: Prevent the further spread of the spilled material.[7] For powders, avoid creating dust.[5]

  • Absorption/Collection: Gently cover the spill with an inert, absorbent material. Carefully scoop the contaminated material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and plenty of water.[5]

  • Final Disposal: All cleanup materials, including contaminated gloves, paper towels, and absorbents, must be placed in the sealed hazardous waste container and disposed of according to the protocol in Section 2.[7]

  • Hygiene: After cleanup is complete, wash hands thoroughly with soap and water.[5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_process Process & Waste Generation cluster_spill Spill Response Protocol cluster_disposal Waste Management & Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood / Well-Ventilated Area ppe->fume_hood experiment Experimental Use fume_hood->experiment spill_check Spill Occurs? experiment->spill_check waste_gen Generate Waste (Pure compound, solutions, contaminated items) waste_container Place in Labeled Hazardous Waste Container waste_gen->waste_container spill_check->waste_gen No spill_cleanup Follow Spill Cleanup Protocol: 1. Contain 2. Absorb 3. Decontaminate spill_check->spill_cleanup Yes collect_spill_waste Collect Cleanup Materials as Hazardous Waste spill_cleanup->collect_spill_waste collect_spill_waste->waste_container final_disposal Dispose via Licensed Waste Management Service waste_container->final_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Pefloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pefloxacin-d5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound, a deuterated form of the broad-spectrum antibiotic Pefloxacin, requires careful handling due to its potential health hazards.[1][2] The primary routes of exposure are ingestion, inhalation, and direct contact with skin and eyes.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity (Oral)
alt text
Warning H302: Harmful if swallowed.[3]
Skin irritation
alt text
Warning H315: Causes skin irritation.[4]
Eye irritation
alt text
Warning H319: Causes serious eye irritation.[4][5]
Skin sensitization
alt text
Warning H317: May cause an allergic skin reaction.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[3][6]
Body Laboratory coat or gownA disposable gown is preferred. If a lab coat is used, it should be buttoned completely.[6][7] Fire/flame resistant and impervious clothing should be worn.[3]
Eyes/Face Safety goggles or face shieldWear tightly fitting safety goggles with side-shields.[3] A face shield may be necessary when there is a risk of splashing.[7][8][9]
Respiratory Mask or respiratorUse a mask if handling the powder form to avoid inhalation. For procedures that may generate aerosols, a fit-tested N95 respirator or higher is recommended.[6][7]
Operational Plan: Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On) Sequence:

  • Gown: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten in the back.[7]

  • Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit the flexible band to the bridge of your nose.[7]

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[7]

  • Gloves: Extend gloves to cover the cuff of the gown.[7]

Doffing (Taking Off) Sequence:

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles or Face Shield: Remove from the back by lifting the headband.

  • Gown: Unfasten ties. Pull away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Mask or Respirator: Untie the bottom tie first, then the top tie. Remove without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_solid Solid Form Handling cluster_solution Solution Form Handling cluster_ppe Standard PPE cluster_end Final Check Start Start: Handling this compound AssessForm Assess Physical Form (Solid or Solution?) Start->AssessForm Weighing Weighing or Transferring Powder AssessForm->Weighing Solid SolutionHandling Pipetting or Transferring Solution AssessForm->SolutionHandling Solution RespProtection Add Respiratory Protection (N95 Respirator) Weighing->RespProtection StandardPPE Standard PPE: - Nitrile Gloves - Lab Coat/Gown - Safety Goggles RespProtection->StandardPPE SplashRisk Risk of Splashing? SolutionHandling->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes SplashRisk->StandardPPE No FaceShield->StandardPPE Proceed Proceed with Caution StandardPPE->Proceed

Caption: Workflow for this compound PPE Selection.

Handling, Storage, and Emergency Protocols

Safe Handling and Storage

Proper storage is essential to maintain the stability and integrity of this compound.

ConditionSpecificationRationale
Storage Temperature (Powder) -20°C for up to 3 years.[1]Ensures long-term stability.
Storage Temperature (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1][10]Prevents degradation in solution.
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[3] Do not eat, drink, or smoke when using this product.[3]Minimizes inhalation exposure. Prevents accidental ingestion.
Incompatible Materials Strong oxidizing agents, reducing agents, water.[4]Avoids hazardous chemical reactions.
Emergency Procedures: First Aid

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, get medical help. Rinse mouth with water.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if dealing with powder.[3]

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Segregate Waste: Keep this compound waste separate from other laboratory waste. This includes unused product, contaminated PPE, and spill cleanup materials.

  • Containerize: Place all waste in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound or other antibiotics in the regular trash or by flushing down the drain, as this can lead to environmental contamination and promote antibiotic resistance.[11]

  • Use a Take-Back Program or Professional Disposal Service: The preferred method of disposal is through a community drug take-back program or a licensed hazardous waste disposal company.[12][13][14]

  • Decontaminate Emptied Containers: Before disposing of the original container, remove or scratch out all identifying information from the label to protect proprietary information.[13] Rinse the container three times with a suitable solvent, and collect the rinsate as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin-d5
Reactant of Route 2
Reactant of Route 2
Pefloxacin-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.